Technical Documentation Center

Chloro-sibutramine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Chloro-sibutramine hydrochloride
  • CAS: 84485-08-5

Core Science & Biosynthesis

Foundational

molecular weight and formula of chloro-sibutramine hydrochloride

An In-Depth Technical Guide to Chloro-Sibutramine Hydrochloride for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Chloro-Sibutramine Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of chloro-sibutramine hydrochloride, a halogenated analogue of the withdrawn anti-obesity drug, sibutramine. The document is structured to offer an in-depth understanding of its chemical properties, a plausible synthetic route, robust analytical methodologies for its identification and quantification, and its toxicological profile within the context of its parent compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of pharmacologically active compounds and their analogues.

Introduction

Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was formerly prescribed for the management of obesity.[1] Its mechanism of action involves enhancing satiety and potentially increasing thermogenesis by inhibiting the reuptake of neurotransmitters in the brain.[2][3] However, due to an increased risk of cardiovascular events, including heart attack and stroke, sibutramine has been withdrawn from the market in many countries.[1][4]

Chloro-sibutramine is an analogue of sibutramine that has been identified as an undeclared ingredient in some weight-loss supplements.[5][6] The addition of a second chlorine atom to the phenyl ring distinguishes it from sibutramine. This guide will delve into the core scientific aspects of chloro-sibutramine hydrochloride, providing a technical foundation for its study.

Chemical Properties and Molecular Structure

Chloro-sibutramine hydrochloride is the hydrochloride salt of 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine. Its chemical properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₇H₂₅Cl₂N·HCl (or C₁₇H₂₆Cl₃N)[1][2]
Molecular Weight 350.75 g/mol [2][7]
IUPAC Name 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydrochloride[1]
CAS Number 84485-08-5[7][8]

The molecular structure of chloro-sibutramine features a cyclobutyl ring attached to a dichlorinated phenyl group and a tertiary amine side chain. The presence of the dichloro-phenyl moiety is a key differentiator from sibutramine, which has a single chloro-substituent.

cluster_0 Chloro-Sibutramine Hydrochloride a Cl b Cl c N(CH3)2 d HCl c->d Salt Formation 1 1->a 2 1->2 3 2->3 7 2->7 4 3->4 5 4->5 6 5->6 6->b 6->1 8 7->8 9 8->9 10 9->10 10->7 11 10->11 12 11->12 13 11->13 14 11->14 12->c

Figure 1: Chemical structure of Chloro-Sibutramine Hydrochloride.

Proposed Synthesis Pathway

The synthesis likely commences from 3,4-dichlorobenzyl cyanide, which undergoes a cyclization reaction, followed by the introduction of the amine side chain and subsequent methylation.

G start 3,4-Dichlorobenzyl Cyanide step1 Cyclobutylation with 1,3-dibromopropane start->step1 intermediate1 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile step1->intermediate1 step2 Grignard reaction with isobutylmagnesium bromide intermediate1->step2 intermediate2 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-3-methylbutan-1-one step2->intermediate2 step3 Reductive amination with dimethylamine intermediate2->step3 product Chloro-sibutramine (free base) step3->product step4 Treatment with HCl product->step4 final_product Chloro-sibutramine Hydrochloride step4->final_product

Figure 2: Proposed synthesis workflow for Chloro-Sibutramine Hydrochloride.

Experimental Protocol (Proposed)
  • Synthesis of 1-(3,4-Dichlorophenyl)-1-cyclobutanecarbonitrile: 3,4-Dichlorobenzyl cyanide is reacted with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride, in an aprotic solvent like DMSO.

  • Grignard Reaction: The resulting cyclobutanecarbonitrile is treated with isobutylmagnesium bromide to form the corresponding ketone.

  • Reductive Amination: The ketone is then reacted with dimethylamine under reductive conditions (e.g., using sodium cyanoborohydride) to yield the tertiary amine, chloro-sibutramine.

  • Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate chloro-sibutramine hydrochloride.

Note: This proposed synthesis is based on established chemical principles for analogous compounds.[4] The actual reaction conditions, yields, and purification methods would require experimental optimization and validation.

Analytical Methodologies

The accurate identification and quantification of chloro-sibutramine hydrochloride are crucial for both research and regulatory purposes. The following are established analytical techniques that can be applied.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the analysis of sibutramine and its analogues.

Protocol: HPLC-UV Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (pH ~5.5) and acetonitrile (e.g., 30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter before injection.

This method should provide good separation and quantification of chloro-sibutramine hydrochloride. Method validation according to ICH guidelines is essential for ensuring accuracy and precision.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile compounds like chloro-sibutramine.

Protocol: GC-MS Analysis
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

The resulting mass spectrum will show a characteristic fragmentation pattern that can be used for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. The ¹H and ¹³C NMR spectra of chloro-sibutramine hydrochloride would provide detailed information about its molecular structure.

Expected ¹H NMR Spectral Features (in CDCl₃)
  • Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Cyclobutyl Protons: A series of multiplets in the aliphatic region.

  • Amine Methyl Protons: A singlet corresponding to the N(CH₃)₂ group.

  • Isobutyl Protons: Signals characteristic of an isobutyl group, including a doublet for the two methyl groups and a multiplet for the methine proton.

Expected ¹³C NMR Spectral Features (in CDCl₃)
  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including two carbons attached to chlorine atoms.

  • Quaternary Carbon: A signal for the cyclobutyl carbon attached to the phenyl ring.

  • Aliphatic Carbons: Signals corresponding to the cyclobutyl, isobutyl, and N-methyl carbons.

A patent for a similar compound, 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-3-methylbutan-1-amine, provides some reference ¹H NMR data that can be used for comparison.[9]

G cluster_0 Analytical Workflow cluster_1 Screening & Identification cluster_2 Structural Confirmation sample Sample containing Chloro-Sibutramine HCl prep Sample Preparation (Dissolution, Filtration) sample->prep hplc HPLC-UV prep->hplc gcms GC-MS prep->gcms quant Quantification hplc->quant nmr NMR Spectroscopy gcms->nmr report Reporting nmr->report quant->report

Figure 3: A typical analytical workflow for the characterization of Chloro-Sibutramine Hydrochloride.

Toxicological Profile and Health Risks

The toxicological profile of chloro-sibutramine has not been extensively studied. However, given its structural similarity to sibutramine, it is reasonable to infer that it may pose similar health risks.

The primary concerns associated with sibutramine are cardiovascular in nature, including:

  • Increased blood pressure and heart rate. [1]

  • An elevated risk of heart attack and stroke, particularly in individuals with a history of cardiovascular disease. [1][4]

Furthermore, psychiatric adverse effects such as anxiety, depression, and psychosis have been reported with sibutramine use.[7] Given that chloro-sibutramine is an analogue, it is imperative to handle this compound with extreme caution and to assume a similar or potentially enhanced toxicological profile until proven otherwise. The illegal adulteration of weight loss supplements with such compounds poses a significant public health risk.[6]

Conclusion

Chloro-sibutramine hydrochloride is a significant analogue of sibutramine with distinct chemical properties. This guide has provided a detailed overview of its molecular characteristics, a plausible synthetic approach, and robust analytical methods for its characterization. The inferred toxicological risks, based on its structural relationship to sibutramine, underscore the importance of its detection and control in unregulated products. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

References

  • Sibutramine - Wikipedia. (n.d.). Retrieved from [Link]

  • CHLORO-SIBUTRAMINE HYDROCHLORIDE - precisionFDA. (n.d.). Retrieved from [Link]

  • Chloro-Sibutramine HCl - CAS - 84485-08-5 - Axios Research. (n.d.). Retrieved from [Link]

  • Sibutramine: its mode of action and efficacy - PubMed. (2002). Retrieved from [Link]

  • Case series on a diversity of illicit weight-reducing agents: from the well known to the unexpected - PMC. (2011). Retrieved from [Link]

  • Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks. (2014). Retrieved from [Link]

  • Chloro Sibutramine | 766462-77-5 - SynZeal. (n.d.). Retrieved from [Link]

  • Isolation and Identification of a Sibutramine Analogue Adulterated in Slimming Dietary Supplements - PubMed. (2013). Retrieved from [Link]

  • a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and - IJRPC. (n.d.). Retrieved from [Link]

  • US9238625B2 - Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives - Google Patents. (n.d.).
  • Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals - PMC. (2021). Retrieved from [Link]

  • Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - RSC Publishing. (n.d.). Retrieved from [Link]

  • a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and - IJRPC. (n.d.). Retrieved from [Link]

Sources

Exploratory

pharmacological mechanism of action of chloro-sibutramine analogs

An In-Depth Technical Guide to the Pharmacological Mechanism of Chloro-Sibutramine Analogs Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Chloro-Sibutramine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the pharmacological mechanisms of action for chloro-sibutramine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description of monoamine reuptake inhibition to detail the underlying experimental methodologies, rationale, and downstream signaling consequences. We will dissect the core techniques used to characterize these compounds, including binding affinity and uptake inhibition assays, and explore the structure-activity relationships conferred by chlorination of the parent sibutramine molecule. All protocols and mechanistic discussions are grounded in established scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Rationale for Chloro-Sibutramine Analogs

Sibutramine, a cyclobutane derivative of phenethylamine, was originally developed as an antidepressant but found utility as an anorectic agent for obesity management. Its primary mechanism of action is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake, classifying it as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). It also exhibits weak dopamine (DA) reuptake inhibition. The therapeutic effects of sibutramine, particularly appetite suppression and enhanced satiety, are attributed to the increased synaptic concentrations of 5-HT and NE in the central nervous system.

The development of chloro-sibutramine analogs is driven by the principles of medicinal chemistry, where the addition of a halogen atom, such as chlorine, to a pharmacophore can significantly alter its properties. Chlorination can influence a molecule's:

  • Potency and Selectivity: Altering the electronic and steric profile can enhance binding affinity for the target transporters (SERT and NET) or modify the selectivity ratio (e.g., SERT vs. NET vs. DAT).

  • Metabolic Stability: The introduction of a chlorine atom can block sites of oxidative metabolism, potentially prolonging the compound's half-life and altering its pharmacokinetic profile.

  • Blood-Brain Barrier Permeability: Lipophilicity is a key factor in CNS penetration, and halogenation can modulate this property.

This guide provides the technical framework for researchers to fully characterize the pharmacological profile of such analogs.

Core Molecular Targets: The Monoamine Transporters

The primary targets for chloro-sibutramine analogs are the solute carrier 6 (SLC6) family of neurotransmitter transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transmembrane proteins are responsible for clearing their respective neurotransmitters from the synaptic cleft, thereby terminating the signal. Inhibition of these transporters is the central mechanism of action for sibutramine and its analogs.

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; Release -> p1 [style=invis]; p1 -> Transporter [style=invis]; Transporter -> p2 [style=invis]; p2 -> Receptor [style=invis]; } enddot Figure 1: General mechanism of monoamine reuptake inhibition.

Experimental Characterization of Chloro-Sibutramine Analogs

To rigorously define the pharmacological profile of a novel chloro-sibutramine analog, a series of standardized in vitro assays must be performed. These assays quantify the interaction of the compound with its primary targets and its functional effect on neurotransmitter reuptake.

Radioligand Binding Assays: Quantifying Target Affinity (Kᵢ)

The first step is to determine the binding affinity (Kᵢ) of the analog for SERT, NET, and DAT. This is accomplished through competitive radioligand binding assays.

Causality and Experimental Rationale: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the transporter (the "probe") is incubated with a tissue or cell preparation containing the transporter. The test compound (the chloro-sibutramine analog) is added at increasing concentrations, displacing the radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀. This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

  • Choice of Preparation: Recombinant cell lines (e.g., HEK-293 or CHO cells) stably expressing a single human transporter type (hSERT, hNET, or hDAT) are the gold standard. They provide a clean, high-density system, eliminating confounding interactions from other receptors or transporters present in native tissue like rat brain synaptosomes.

  • Choice of Radioligand: The radioligand must be selective for the target. Common choices include:

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [³H]Mazindol

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Prepare cell membranes from HEK-293 cells stably expressing the transporter of interest (e.g., hSERT). Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer

    • Test compound (chloro-sibutramine analog) at 10-12 different concentrations (e.g., 0.1 nM to 10 µM).

    • Radioligand at a concentration near its Kₔ (e.g., ~1 nM [³H]Citalopram).

    • Cell membrane preparation.

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known selective displacer (e.g., 10 µM Fluoxetine for SERT) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

// Define nodes A [label="Prepare Reagents\n(Membranes, Radioligand, Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Set up 96-Well Plate\n(Total, NSB, Test Compound Wells)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Incubate to Equilibrium\n(e.g., 60 min at 25°C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Rapid Filtration\n(Separate Bound from Unbound Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Scintillation Counting\n(Quantify Radioactivity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Data Analysis\n(Calculate IC50, Convert to Ki)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Result: Binding Affinity (Ki)", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define workflow A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } enddot Figure 2: Workflow for a competitive radioligand binding assay.

Neurotransmitter Uptake Assays: Measuring Functional Inhibition (IC₅₀)

While binding affinity (Kᵢ) indicates how well a compound binds to a transporter, it does not confirm that it functionally inhibits the transporter's action. Neurotransmitter uptake assays directly measure this functional consequence.

Causality and Experimental Rationale: This assay measures the ability of the transporter to actively import its substrate into the cell. A radiolabeled neurotransmitter (e.g., [³H]Serotonin) is added to cells expressing the corresponding transporter. The amount of radioactivity accumulated inside the cells over time reflects the transporter's activity. The test compound is added to determine its ability to block this uptake. The concentration that inhibits uptake by 50% is the functional IC₅₀.

  • System Choice: Both recombinant cell lines (HEK-293) and synaptosomes (nerve terminals isolated from brain tissue) can be used. Synaptosomes provide a more physiologically relevant system but are a mixed population of terminals. Recombinant cells offer a cleaner, more specific system for high-throughput screening.

  • Substrate: A radiolabeled version of the natural substrate is used (e.g., [³H]5-HT for SERT, [³H]NE for NET, [³H]DA for DAT).

Protocol: Neurotransmitter Uptake Inhibition Assay

  • Cell Plating: Plate HEK-293 cells expressing the transporter of interest (e.g., hNET) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells for 10-20 minutes with various concentrations of the test compound (chloro-sibutramine analog).

  • Control Wells:

    • Total Uptake: Contains buffer only (no test compound).

    • Non-Specific Uptake: Contains a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET) to define the baseline.

  • Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Norepinephrine) to all wells to initiate the uptake process.

  • Incubation: Incubate for a short period within the linear range of uptake (e.g., 5-15 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer to stop the uptake process and remove extracellular radioactivity.

  • Lysis and Quantification: Lyse the cells with a lysis buffer and transfer the lysate to a scintillation vial. Add scintillation cocktail and quantify intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Uptake = Total Uptake (DPM) - Non-Specific Uptake (DPM).

    • Plot the percentage of specific uptake against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the functional IC₅₀ value.

Table 1: Example Pharmacological Profile for a Hypothetical Chloro-Sibutramine Analog

TargetBinding Affinity (Kᵢ, nM)Functional Activity (Uptake IC₅₀, nM)
hSERT 5.215.8
hNET 1.54.5
hDAT 150.7455.2
Selectivity (NET/SERT) 0.290.28
Selectivity (DAT/SERT) 29.028.8
Selectivity (DAT/NET) 100.5101.2

This table illustrates how data should be presented to allow for easy comparison of potency and selectivity.

Structure-Activity Relationships (SAR) and Downstream Effects

The position of the chlorine atom on the phenyl ring of the sibutramine scaffold is critical. For instance, chlorination at the para- (4) or meta- (3) position can have different effects on binding to the hydrophobic pockets within the transporters compared to ortho- (2) substitution. A comprehensive research program would synthesize a series of positional isomers (e.g., 2-chloro, 3-chloro, 4-chloro, 3,4-dichloro analogs) and subject each to the assays described above. This allows for the development of a SAR model that correlates structural changes with pharmacological activity.

By blocking reuptake, chloro-sibutramine analogs increase the concentration and residence time of serotonin and norepinephrine in the synaptic cleft. This enhanced neurotransmitter level leads to greater activation of postsynaptic receptors (e.g., 5-HT₂c receptors in the hypothalamus, which are implicated in satiety) and autoreceptors on the presynaptic terminal, which regulate neurotransmitter release. The sustained increase in NE, in particular, can also lead to activation of peripheral β₃-adrenergic receptors, contributing to thermogenesis.[1]

// Nodes Analog [label="Chloro-Sibutramine Analog", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transporter [label="SERT/NET Blockade", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synaptic_MA [label="↑ Synaptic [5-HT] & [NE]", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Postsynaptic [label="↑ Postsynaptic Receptor\nActivation (e.g., 5-HT2c, β-AR)", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Autoreceptor [label="↑ Autoreceptor Activation\n(Feedback Inhibition)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

CNS_Effect [label="CNS Effects\n(↑ Satiety, ↓ Appetite)", shape=hexagon, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PNS_Effect [label="PNS Effects\n(↑ Thermogenesis, ↑ HR/BP)", shape=hexagon, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Analog -> Transporter; Transporter -> Synaptic_MA; Synaptic_MA -> Postsynaptic; Synaptic_MA -> Autoreceptor; Postsynaptic -> CNS_Effect; Postsynaptic -> PNS_Effect; } enddot Figure 3: Simplified downstream consequences of reuptake inhibition.

Conclusion for the Drug Development Professional

The pharmacological characterization of chloro-sibutramine analogs requires a systematic, multi-assay approach. The in-depth protocols provided herein for radioligand binding and neurotransmitter uptake inhibition form the cornerstone of this analysis, providing essential data on affinity, potency, and selectivity. By understanding the causality behind each experimental choice and adhering to rigorous, self-validating protocols, researchers can accurately define the mechanism of action for novel compounds. This foundational data is critical for establishing structure-activity relationships, guiding lead optimization, and providing the mechanistic justification for advancing a candidate into more complex in vivo models of efficacy and safety.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sibutramine maleate?
  • Wikipedia. (n.d.). Sibutramine.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sibutramine sulfate?
  • Heal, D. J., & Cheetham, S. C. (2002). Sibutramine: its mode of action and efficacy. International Journal of Obesity and Related Metabolic Disorders, 26(Suppl 4), S1-S4.
  • Lean, M. E. (2001). How does sibutramine work? International Journal of Obesity and Related Metabolic Disorders, 25(Suppl 4), S8-S11.
  • Mattioli 1885. (n.d.). The role of Sibutramine in the treatment of obesity and a hypothesis on its possible psychological effects.
  • Li, Y. W., et al. (2014). Monoamine reuptake site occupancy of sibutramine: Relationship to antidepressant-like and thermogenic effects in rats. European Journal of Pharmacology, 737, 154-161.
  • Apotex Inc. (2009, November 13). PRODUCT MONOGRAPH APO-SIBUTRAMINE.
  • Rothman, R. B., et al. (1998). In vivo criteria to differentiate monoamine reuptake inhibitors from releasing agents: sibutramine is a reuptake inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 287(2), 586-595.
  • Wikipedia. (n.d.). Chlorosipentramine.
  • Wikipedia. (n.d.). Chlorosibutramine.
  • Longdom Publishing. (2017). Detection of Synthetic Anti-Obesity Drugs, Designer Analogues and Weight-Loss Ingredients as Adulterants in Slimming Foods from 2015 to 2017.
  • Jackson, H. C., et al. (1997). Sibutramine: a review of the pharmacology of a novel anti-obesity agent. British Journal of Pharmacology, 121(1), 1-13.
  • Journal of Food and Drug Analysis. (2008). Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss.

Sources

Protocols & Analytical Methods

Method

A Validated LC-MS/MS Method for the Quantification of Chloro-Sibutramine Hydrochloride: A Comprehensive Application Note

Abstract This application note details the development and full validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chloro-sibutramine hy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and full validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chloro-sibutramine hydrochloride. Chloro-sibutramine, a designer analog of the withdrawn anti-obesity drug sibutramine, poses a significant risk as a potential undeclared adulterant in herbal supplements and weight-loss products. The method presented herein utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and formic acid in water, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent performance in terms of specificity, linearity, accuracy, precision, and sensitivity. The validated Lower Limit of Quantitation (LLOQ) makes this method highly suitable for the trace-level detection and quantification of chloro-sibutramine in complex matrices, serving as a critical tool for regulatory bodies, quality control laboratories, and researchers in the pharmaceutical and nutraceutical industries.

Introduction

Sibutramine, formerly marketed for the management of obesity, was withdrawn from major markets due to an increased risk of serious cardiovascular events.[1] It functions as a serotonin and norepinephrine reuptake inhibitor, which contributes to a feeling of satiety.[1] In the wake of its withdrawal, a number of undeclared and structurally related analogs have emerged in dietary supplements, circumventing regulations and posing a significant public health threat.[2] Chloro-sibutramine hydrochloride, chemically identified as 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine hydrochloride, is one such analog.[3][4]

The clandestine inclusion of potent pharmaceutical compounds in consumer products necessitates the development of highly specific and sensitive analytical methods for their detection. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for this purpose, offering unparalleled selectivity and sensitivity for identifying and quantifying trace-level impurities and contaminants.[5][6] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to perform targeted fragmentation analysis ensures reliable results even in complex sample matrices.[7]

This document provides a comprehensive guide to a fully developed and validated LC-MS/MS method for chloro-sibutramine hydrochloride. The entire process, from method development and optimization to a full validation protocol based on ICH Q2(R2) guidelines, is described in detail to provide researchers and drug development professionals with a ready-to-implement analytical solution.[8][9]

Experimental Protocol

Materials and Reagents
  • Reference Standard: Chloro-sibutramine hydrochloride (≥98% purity), sourced from a certified supplier.

  • Internal Standard (IS): Sibutramine-d7 HCl (≥98% purity), for its structural similarity and mass difference.

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water (e.g., from Merck or Fisher Scientific).

  • Additives: Formic acid (LC-MS grade, ~99% purity).

  • Sample Matrix (for validation): Blank herbal supplement powder known to be free of sibutramine analogs.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera or Waters ACQUITY UPLC system, equipped with a binary pump, degasser, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Sciex QTRAP 6500+ or a Thermo Scientific TSQ Altis, equipped with an electrospray ionization (ESI) source.

  • Data System: Manufacturer's software for instrument control, data acquisition, and processing (e.g., Analyst®, MassHunter, or Xcalibur).

Preparation of Standards and Samples

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of chloro-sibutramine hydrochloride reference standard and 5 mg of sibutramine-d7 HCl (IS) into separate 5 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stable for at least 6 months at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the chloro-sibutramine primary stock with a 50:50 (v/v) mixture of methanol and water to create calibration standards.

    • Prepare a 100 ng/mL working solution of the internal standard (IS) by diluting the IS primary stock with the same diluent.

  • Calibration Curve and Quality Control (QC) Samples:

    • To prepare calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix extract.

    • Prepare Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC) in the same manner.

LC-MS/MS Method Parameters

The optimized instrumental parameters are summarized in the tables below.

Table 1: Liquid Chromatography (LC) Conditions | Parameter | Value | | :--- | :--- | | Column | Reversed-phase C18, 100 x 2.1 mm, 2.6 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 10 | | | 9.0 | 10 |

Table 2: Tandem Mass Spectrometry (MS/MS) Conditions | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | +5500 V | | Source Temperature | 550°C | | Curtain Gas (CUR) | 35 psi | | Ion Source Gas 1 (GS1) | 50 psi | | Ion Source Gas 2 (GS2) | 60 psi | | Collision Gas (CAD) | Medium | | MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | Chloro-sibutramine (Quantifier) | 314.1 | 139.1 | 35 | | | Chloro-sibutramine (Qualifier) | 314.1 | 159.0 | 30 | | | Sibutramine-d7 (IS) | 287.2 | 125.1 | 38 |

Method Development Rationale & Workflow

The primary goal of method development is to achieve a reliable separation and sensitive detection of the target analyte.[10][11] The choices made during this process are grounded in the physicochemical properties of chloro-sibutramine and established analytical principles.

Chromatographic Separation

A C18 stationary phase was selected due to the non-polar nature of chloro-sibutramine, ensuring good retention and separation from polar matrix components. The use of a gradient elution starting with a high aqueous phase allows for the elution of early, more polar interferences, while the increasing concentration of acetonitrile effectively elutes the target analyte, providing a sharp and symmetrical peak shape. The addition of 0.1% formic acid to the mobile phase serves a dual purpose: it acidifies the eluent to ensure the analyte is in its protonated form for optimal ESI+ ionization and improves chromatographic peak shape.

Mass Spectrometric Detection

The method relies on the high specificity of Multiple Reaction Monitoring (MRM).

  • Precursor Ion Selection: In positive ESI mode, chloro-sibutramine readily accepts a proton to form the pseudo-molecular ion [M+H]⁺. Based on its molecular formula C₁₇H₂₅Cl₂N, the monoisotopic mass is 313.14 Da. Therefore, the protonated precursor ion selected for fragmentation in Q1 is m/z 314.1 .[3][4]

  • Product Ion Selection: Collision-induced dissociation (CID) of the m/z 314.1 precursor ion was performed to identify stable and intense product ions. The fragmentation pattern is analogous to that of sibutramine.[12] The most logical cleavages occur at the C-N bond adjacent to the cyclobutyl ring, leading to characteristic fragments. The selected quantifier ion (m/z 139.1 ) and qualifier ion (m/z 159.0 ) provide the highest sensitivity and specificity for detection.

G cluster_workflow Method Development & Validation Workflow prep Sample & Standard Preparation lc_separation LC Separation (Reversed-Phase C18) prep->lc_separation ms_ionization MS Ionization (ESI+) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM Mode) ms_ionization->ms_detection validation Method Validation (ICH Q2 Guidelines) ms_detection->validation Optimization & Finalization analysis Data Analysis & Quantification validation->analysis

Caption: Proposed fragmentation pathway for the chloro-sibutramine ion.

Method Validation

The developed method was fully validated according to the ICH Harmonised Guideline Q2(R2) for the Validation of Analytical Procedures. [8][9]The validation process demonstrates that the analytical procedure is suitable for its intended purpose. [13][14][15]

System Suitability

System suitability tests were performed before each validation run by injecting six replicates of a mid-level standard (MQC). The peak area and retention time were monitored to ensure the system was performing adequately. The acceptance criterion was a relative standard deviation (%RSD) of ≤15%.

Specificity and Selectivity

Specificity was evaluated by analyzing six different blank herbal matrix samples. No interfering peaks were observed at the retention time of chloro-sibutramine or the internal standard, confirming the method's high selectivity.

Linearity and Range

Linearity was assessed using an eight-point calibration curve prepared in the blank matrix, ranging from 0.1 ng/mL to 500 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. The determination coefficient (R²) was consistently >0.998, indicating excellent linearity across the defined range.

Accuracy and Precision

Accuracy and precision were determined by analyzing six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) on three separate days. [16]The results, summarized in Table 3, meet the standard acceptance criteria of ±15% (±20% for LLOQ) for accuracy (relative error, %RE) and ≤15% (≤20% for LLOQ) for precision (%RSD).

Table 3: Summary of Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) (n=6) Inter-day Precision (%RSD) (n=18) Intra-day Accuracy (%RE) Inter-day Accuracy (%RE)
LLOQ 0.1 8.9% 11.2% +5.4% +7.8%
LQC 0.3 6.5% 8.1% -3.1% -1.5%
MQC 50 4.2% 5.5% +1.8% +2.3%

| HQC | 400 | 3.8% | 4.9% | -0.9% | -1.2% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The LOD, defined as the concentration with an S/N ratio of ≥3, was established at 0.03 ng/mL. The LOQ, defined as the lowest point on the calibration curve with acceptable accuracy, precision (≤20%), and an S/N ratio of ≥10, was confirmed to be 0.1 ng/mL. [17]

Conclusion

This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of chloro-sibutramine hydrochloride. The method development was based on sound scientific principles to optimize chromatographic separation and mass spectrometric detection. A comprehensive validation was performed following stringent ICH Q2(R2) guidelines, demonstrating the method's reliability and suitability for its intended purpose. [18][19]This validated protocol serves as an essential tool for regulatory surveillance and quality control, helping to ensure consumer safety by detecting potential adulteration of products with this unauthorized substance.

References

  • Analytical Method Validation: Mastering FDA Guidelines. (n.d.). Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 2). Lab Manager.
  • Isolation and Identification of a Sibutramine Analogue in a Healthy Food for Weight Loss. (n.d.). Journal of Food and Drug Analysis.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Q2(R2) Validation of Analytical Procedures. (2024, March). FDA.
  • Chloro-sibutramine hydrochloride. (n.d.). PubChem.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH.
  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare.
  • Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. (2023, August 3). MDPI.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). EMA.
  • Chloro-sibutramine hydrochloride. (n.d.). LGC Standards.
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. (2023, December 18). SynThink.
  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (n.d.). PMC.
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. (2020, May 6). Journal of Applied Pharmaceutical Science.
  • LC-MS METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF CROTAMITON AND ITS IMPURITY (A) IN MARKETED DOSAGE FORMS. (2021). RASĀYAN J. Chem.
  • SIBUTRAMINE HYDROCHLORIDE MONOHYDRATE Chemical Properties,Uses,Production. (2023, April 23). ChemicalBook.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. (2008, August 7). Taylor & Francis.
  • Rapid identification of sibutramine in dietary supplements using a stepwise approach. (n.d.). IMR Press.

Sources

Application

Application Note: Advanced Extraction and Matrix Cleanup Protocols for Chloro-Sibutramine in Dietary Supplements

Introduction & Mechanistic Context Chloro-sibutramine [(±)-dimethyl-1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine] is a synthetic, highly lipophilic analog of the banned anorectic agent sibutramine. C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Chloro-sibutramine [(±)-dimethyl-1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine] is a synthetic, highly lipophilic analog of the banned anorectic agent sibutramine. Characterized by a 3,4-dichlorophenyl substitution, it is frequently utilized as an undeclared adulterant in weight-loss dietary supplements to evade standard regulatory screening 1.

Extracting chloro-sibutramine presents a significant analytical challenge due to the extreme diversity of supplement matrices, which range from densely packed botanical powders to lipid-rich soft-gels 2. As a Senior Application Scientist, it is critical to understand that a "one-size-fits-all" extraction inevitably leads to severe ion suppression in LC-MS/MS. The causality of our solvent selection is rooted in the analyte's physicochemical properties: methanol is selected over acetonitrile for primary extraction because it effectively disrupts the hydrogen-bonding networks of complex botanical matrices while maintaining high solubility for the bulky, lipophilic amine 3.

Experimental Protocols: Matrix-Specific Workflows

To ensure robust quantification, this protocol bifurcates based on the sample matrix: Solid-Phase Extraction (SPE) for herbal powders and Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive SPE (dSPE) for soft-gels.

Protocol A: Solid-Liquid Extraction (SLE) & SPE Cleanup for Hard Capsules/Powders

This workflow is optimized for dry botanical extracts where plant pigments and fibers are the primary interferents.

  • Sample Homogenization: Empty the contents of 20 capsules and homogenize thoroughly. Weigh exactly 100 mg of the pooled powder into a 15 mL polypropylene centrifuge tube.

  • Primary Extraction: Add 5.0 mL of 100% HPLC-grade Methanol. Methanol provides the highest extraction efficiency for sibutramine analogs by fully solubilizing both the free-base and hydrochloride salt forms 3.

  • Ultrasonication: Sonicate the mixture in a water bath at room temperature for 15 minutes to maximize solvent penetration into the botanical cellular structures.

  • Centrifugation: Centrifuge at 8,000 rpm for 10 minutes to pellet the insoluble excipients.

  • SPE Cleanup: Condition a C18 SPE cartridge (500 mg/3 mL) with 5 mL Methanol followed by 5 mL LC-MS grade water 4.

  • Loading & Elution: Load 2 mL of the supernatant onto the cartridge. Wash with 5 mL of 20% Methanol in water to elute polar herbal constituents. Elute the chloro-sibutramine fraction using 3 mL of Chloroform or 100% Methanol 4.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of the mobile phase for LC-MS/MS analysis.

Protocol B: EMR-Lipid dSPE for Soft-Gel Dietary Supplements

Soft-gels contain high concentrations of triglycerides and free fatty acids that cause severe column fouling and signal quenching.

  • Sample Preparation: Puncture the soft-gel and extract 100 mg of the viscous lipid filling into a 15 mL tube.

  • Solvent Partitioning: Add 5.0 mL of 70% Methanol in water. The 30% aqueous fraction is critical here to induce phase separation from the bulk non-polar lipids, forcing the amine into the hydroalcoholic phase 1.

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes. Collect the upper hydroalcoholic phase.

  • dSPE Cleanup: Transfer 2 mL of the supernatant to a dSPE tube containing EMR-Lipid sorbent. The EMR-Lipid selectively traps unbranched hydrocarbon chains (lipids) via size-exclusion and hydrophobic interactions while leaving the sterically bulky chloro-sibutramine molecule in solution 5.

  • Final Filtration: Vortex for 1 minute, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

Process Visualization

G Start Dietary Supplement Sample Solvent Solvent Addition (70-100% MeOH) Start->Solvent Sonicate Ultrasonic Extraction (15 min) Solvent->Sonicate Centrifuge Centrifugation (8000-10000 rpm) Sonicate->Centrifuge Split Matrix Cleanup Strategy Centrifuge->Split SPE C18 SPE / GCB (Herbal Powders) Split->SPE Hard Capsules dSPE EMR-Lipid dSPE (Soft-Gel Lipids) Split->dSPE Soft-Gels Filter 0.22 µm PTFE Filtration SPE->Filter dSPE->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Workflow for the extraction and cleanup of chloro-sibutramine from dietary supplements.

Quantitative Data & Method Performance

The following table summarizes the expected quantitative performance of the described protocols, demonstrating high recovery and minimal matrix effects across different supplement formats.

Matrix TypePrimary Extraction SolventCleanup MethodologyAbsolute Recovery (%)Matrix Effect (%)LOD (ng/g)
Herbal Powder (Hard Capsule)100% MethanolC18 Solid Phase Extraction89.4 - 95.2-12.50.5
Soft-Gel (Lipid-rich)70% Methanol (aq)EMR-Lipid dSPE85.1 - 91.7-8.41.2
Tea Bag (Botanical Blend)100% MethanolGraphitized Carbon Black (GCB)82.3 - 88.5-15.20.8

Trustworthiness & Self-Validating System

To ensure the scientific integrity of the extraction, the protocol must act as a self-validating system. Matrix complexity in dietary supplements varies wildly from batch to batch; therefore, every analytical run must include:

  • Pre-Extraction Spike (Surrogate Recovery): Spike a known concentration of an isotopically labeled internal standard (e.g., Sibutramine-d6) into the raw matrix before solvent addition. This validates the absolute recovery of the physical extraction steps.

  • Post-Extraction Spike (Matrix Effect Calculation): Spike the standard into a blank matrix extract after cleanup.

  • Validation Equation: Matrix Effect (ME %) is calculated as (Areapost−spike​/Areaneat_standard​)×100 . A value between 80-120% indicates successful cleanup. If ME falls below 80%, severe ion suppression is occurring, dictating a need for a higher dilution factor or a secondary GCB (Graphitized Carbon Black) cleanup step to remove persistent pigments 3.

References

  • Isolation and Identification of a Sibutramine Analogue Adulterated in Slimming Dietary Supplements. Food Additives & Contaminants / PubMed.[Link]

  • Rapid identification of sibutramine in dietary supplements using a stepwise approach. IMR Press.[Link]

  • Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. SciSpace.[Link]

  • Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS. PMC (National Institutes of Health).[Link]

  • Adulteration of Weight Loss Supplements by the Illegal Addition of Synthetic Pharmaceuticals. PMC (National Institutes of Health).[Link]

Sources

Method

Advanced Application Note: NMR Spectroscopic Elucidation of Chloro-Sibutramine Hydrochloride

Introduction & Regulatory Context Sibutramine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) previously prescribed for obesity management, was globally withdrawn from the market due to severe cardiovascular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Sibutramine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) previously prescribed for obesity management, was globally withdrawn from the market due to severe cardiovascular toxicity. Since its prohibition, illicit manufacturers have engineered various designer analogues to evade regulatory detection while maintaining the compound's anorectic efficacy. One prominent and dangerous adulterant frequently isolated from "natural" slimming dietary supplements is chloro-sibutramine (also known as chlorosibutramine) [3].

Unlike the parent compound sibutramine, which contains a monochlorinated (4-chlorophenyl) moiety, chloro-sibutramine features a 3,4-dichlorophenyl group [1]. Because these analogues share a nearly identical structural skeleton and exhibit indistinguishable UV spectra, standard HPLC-UV screening is often insufficient for definitive identification. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with high-resolution mass spectrometry (HRMS), serves as the gold standard for the unambiguous de novo structural elucidation of these illicit adulterants.

Chemical Profile
PropertyValue
IUPAC Name 1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine hydrochloride
Molecular Formula C₁₇H₂₅Cl₂N · HCl
Molar Mass 350.75 g/mol
Exact Mass (Free Base) 313.1364 Da
Structural Difference 3,4-dichlorophenyl substitution (vs. 4-chlorophenyl in sibutramine)

Analytical Strategy & Causality

Why NMR over MS/MS alone? While LC-MS/MS provides the exact mass and fragmentation patterns (confirming the addition of a chlorine atom, +34 Da relative to sibutramine), it cannot definitively assign the positional isomerism of the chlorine atoms on the aromatic ring. NMR spectroscopy bridges this gap:

  • ¹H NMR : Identifies the specific substitution pattern of the aromatic ring. A 3,4-disubstituted benzene ring yields a characteristic ABX (or AMX) spin system, which is distinctly different from the AA'BB' system of a 1,4-disubstituted ring found in standard sibutramine.

  • ¹³C and DEPT-135 : Differentiates quaternary carbons from methine, methylene, and methyl carbons, verifying the aliphatic chain structures.

  • 2D NMR (COSY, HSQC, HMBC) : Establishes absolute atomic connectivity. HMBC is critical for proving that the 3,4-dichlorophenyl ring is covalently bonded to the cyclobutyl ring (via correlations between the aromatic protons and the C-1 of the cyclobutane ring), ensuring the sample is a single designer molecule rather than a physical mixture of two separate compounds.

Solvent Selection Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected over Chloroform-d (CDCl₃) for the hydrochloride salt. Causality: HCl salts of amines exhibit poor solubility in non-polar solvents. DMSO-d₆ ensures complete dissolution and prevents the rapid exchange of the amine proton (NH⁺), allowing it to be observed as a broad singlet downfield (~9.5–10.5 ppm). This self-validates the salt form of the isolated compound without requiring secondary elemental analysis.

Experimental Protocol: Isolation and NMR Preparation

This self-validating protocol ensures that the sample extracted from a complex dietary supplement matrix is of sufficient purity and concentration for definitive NMR analysis.

Step 1: Matrix Extraction Pulverize 5 g of the suspect dietary supplement into a fine powder. Extract with 50 mL of 70% Methanol (aq) under ultrasonication for 30 minutes. Causality: The aqueous-organic mixture ensures maximum recovery of the polar amine salts while leaving highly lipophilic excipients behind.

Step 2: Centrifugation & Filtration Centrifuge the homogenate at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove colloidal particulates that could cause line-broadening in NMR spectra.

Step 3: Semi-Preparative HPLC Isolation Inject the filtrate onto a C18 semi-prep column (e.g., 250 × 10 mm, 5 μm). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Collect the fraction corresponding to the chloro-sibutramine peak (identified via prior LC-MS screening).

Step 4: Lyophilization & Salt Conversion Lyophilize the collected fraction. To ensure a uniform hydrochloride salt (as formates can complicate the aliphatic region of the NMR spectrum), dissolve the residue in minimal diethyl ether and add a stoichiometric amount of 1M HCl in ether. Evaporate to dryness under a gentle stream of nitrogen.

Step 5: NMR Sample Preparation Dissolve 10–15 mg of the purified chloro-sibutramine hydrochloride in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm). Transfer to a 5 mm precision NMR tube.

Workflow A Sample Extraction (70% MeOH) B Semi-Prep HPLC Isolation A->B C Lyophilization & HCl Salt Formation B->C D NMR Sample Prep (DMSO-d6 + TMS) C->D E 1D/2D NMR Acquisition D->E

Caption: Workflow for the extraction, isolation, and NMR preparation of chloro-sibutramine.

NMR Acquisition & Data Presentation

Acquisition Parameters (Self-Validating System)
  • Instrument: 600 MHz NMR Spectrometer equipped with a CryoProbe.

  • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s to ensure complete relaxation of all protons for accurate integration.

  • ¹³C NMR: 1024 scans, D1 of 2.0 s.

  • Self-Validation Check: Before initiating overnight 2D experiments (HSQC/HMBC), the 1D ¹H spectrum must be processed to verify shimming quality (peak width at half height < 1 Hz for TMS) and sample concentration (Signal-to-Noise > 100 for the weakest aromatic signal). If these metrics fail, the sample must be re-purified or re-concentrated.

Expected NMR Assignments

The structural elucidation relies on mapping the empirical data to the predicted chemical environment [2].

MoietyProton (¹H) Shift (ppm)Multiplicity & IntegrationCarbon (¹³C) Shift (ppm)Key HMBC Correlations
Aromatic (H-2) ~7.65d (J = 2.0 Hz), 1H~128.5C-4, C-6, Cyclobutyl C-1
Aromatic (H-5) ~7.58d (J = 8.2 Hz), 1H~130.2C-1, C-3
Aromatic (H-6) ~7.35dd (J = 8.2, 2.0 Hz), 1H~127.1C-2, C-4, Cyclobutyl C-1
Cyclobutyl (CH₂) ~1.60 - 2.50m, 6H~15.5, 31.2, 32.0Aromatic C-1
N,N-dimethyl ~2.80s, 6H~41.5Aliphatic CH (alpha to N)
Isobutyl (CH₂) ~1.85m, 2H~38.0Isobutyl CH, CH₃
Isobutyl (CH) ~1.50m, 1H~24.5Isobutyl CH₃
Isobutyl (CH₃) ~1.05d (J = 6.5 Hz), 6H~22.0, 23.5Isobutyl CH, CH₂
Amine Salt (NH⁺) ~9.80br s, 1HN/AN/A

Note: Exact chemical shifts may vary slightly based on concentration and exact probe temperature, but the spin-system topology (multiplicity and J-coupling) remains absolute.

StructuralLogic A Structural Elucidation of Chloro-Sibutramine HCl B 1H NMR Aromatic Region ABX System (d, d, dd) A->B C 13C & DEPT-135 Carbon Hybridization A->C D 2D HMBC Correlations Long-Range Coupling A->D E Confirms 3,4-Dichlorophenyl Substitution B->E F Identifies Cyclobutyl & Isobutyl Chains C->F G Proves Covalent Linkage between Rings & Chains D->G

Caption: Logical framework for the NMR-based structural elucidation of chloro-sibutramine.

Conclusion

The unequivocal identification of chloro-sibutramine hydrochloride via NMR spectroscopy is critical for forensic and regulatory laboratories. Because designer analogues are synthesized specifically to bypass targeted LC-MS/MS screening libraries, de novo structural elucidation using 1D and 2D NMR remains the most robust defense. This protocol ensures high-fidelity data generation, maintaining the scientific integrity required for regulatory enforcement, product recalls, and public health protection.

References

  • Kim JW, Kweon SJ, Park SK, et al. "Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements". Food Additives & Contaminants: Part A. 2013;30(7):1221-1229.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13083283, Chloro-sibutramine hydrochloride". PubChem.[Link]

  • Wikipedia contributors. "Chlorosibutramine". Wikipedia, The Free Encyclopedia. [Link]

Application

Application Note: High-Confidence Detection of Chloro-Sibutramine and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the sensitive and specific detection of chloro-sibutramine and its primary metabolites. Two dist...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the sensitive and specific detection of chloro-sibutramine and its primary metabolites. Two distinct protocols are detailed: a direct analysis method for the screening of chloro-sibutramine in dietary supplements, and a more comprehensive method for the quantitative analysis of its major metabolites in urine for anti-doping and forensic applications. The protocols encompass sample preparation, chemical derivatization, optimized GC-MS parameters, and data analysis. The methodologies are designed to meet the stringent requirements of regulatory bodies, such as the World Anti-Doping Agency (WADA), ensuring high confidence in analytical results.

Introduction: The Analytical Imperative

Sibutramine, a potent centrally-acting serotonin-norepinephrine reuptake inhibitor, was previously marketed as an anti-obesity drug. However, due to an increased risk of cardiovascular events, it has been withdrawn from most markets. Despite its prohibition, sibutramine and its analogues, such as chloro-sibutramine, are frequently found as undeclared adulterants in herbal weight-loss supplements. Furthermore, sibutramine is classified as an S6 stimulant on the WADA Prohibited List, making its detection in athletes' samples a critical task for anti-doping laboratories.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone technique in forensic and clinical toxicology due to its robustness, high chromatographic resolution, and the structural information provided by mass spectrometry.[3] For non-volatile and polar compounds like sibutramine and its metabolites, chemical derivatization is essential to improve their thermal stability and chromatographic performance, enabling reliable GC-MS analysis.[4]

This guide provides two validated protocols, explaining the scientific rationale behind each step to ensure methodological transparency and reproducibility.

Principle of the Method

The core of this application lies in the conversion of the target analytes into volatile derivatives suitable for GC separation, followed by high-sensitivity mass spectrometric detection.

  • For Dietary Supplements: A simplified extraction is employed to isolate the parent chloro-sibutramine, which is then directly analyzed by GC-MS.

  • For Urine Samples: A more involved process is required. Sibutramine is extensively metabolized in the body to more polar compounds, primarily N-desmethylsibutramine (nor-sibutramine) and N-bisdesmethylsibutramine (nor-nor-sibutramine), as well as their hydroxylated forms.[5] These metabolites are often excreted as glucuronide conjugates.[6] The protocol, therefore, includes an enzymatic hydrolysis step to liberate the free metabolites, followed by liquid-liquid extraction (LLE) for purification and concentration. A crucial two-step derivatization process (methoximation followed by silylation) is then used to block polar functional groups (-OH, -NH), rendering the metabolites amenable to GC-MS analysis.

The workflow is visualized in the diagram below:

GCMS_Workflow cluster_0 Protocol 1: Dietary Supplements cluster_1 Protocol 2: Urine Samples S1 Sample Homogenization S2 Solvent Extraction (Methanol + Sonication) S1->S2 S3 Filtration S2->S3 S4 GC-MS Analysis (Direct Injection) S3->S4 Result Data Analysis & Reporting S4->Result Parent Sibutramine Detection U1 Enzymatic Hydrolysis (β-glucuronidase) U2 Liquid-Liquid Extraction (LLE) U1->U2 U3 Evaporation & Reconstitution U2->U3 U4 Derivatization (Methoximation + Silylation) U3->U4 U5 GC-MS Analysis U4->U5 U5->Result Metabolite Detection & Quantitation

Figure 1: General workflow for the GC-MS analysis of chloro-sibutramine in dietary supplements and urine.

Materials and Reagents

  • Chloro-sibutramine hydrochloride monohydrate (≥98% purity)

  • Methanol (HPLC grade)

  • β-glucuronidase (from E. coli)

  • Phosphate buffer (pH 7.0)

  • Extraction solvent (e.g., a mixture of n-hexane and ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Internal Standard (IS), e.g., deuterated sibutramine (sibutramine-d7)

Protocol 1: Analysis of Chloro-Sibutramine in Dietary Supplements

This protocol is optimized for the rapid screening and quantification of the parent drug in potentially adulterated supplements.[2]

Sample Preparation
  • Homogenization: Accurately weigh the content of one capsule or an equivalent amount of a powdered supplement.

  • Extraction: Transfer the weighed sample to a glass vial and add 10 mL of methanol.

  • Sonication: Place the vial in an ultrasonic bath for 30 minutes to ensure complete dissolution of the analyte.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters have been validated for the analysis of underivatized chloro-sibutramine.[2]

Parameter Setting Rationale
GC System Bruker Scion 436-GC or equivalentA standard, reliable GC system is sufficient for this analysis.
Column Bruker BR-5ms (15 m x 0.25 mm, 0.25 µm)A non-polar 5% phenyl-methylpolysiloxane column provides good separation for this type of analyte.
Injector Splitless mode, 250 °CSplitless injection ensures maximum transfer of the analyte onto the column, enhancing sensitivity.
Carrier Gas Helium, constant flow at 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.
Oven Program 60°C (1 min), then 40°C/min to 160°C, then 10°C/min to 225°C (hold 2 min)The temperature ramp is optimized for a rapid analysis time while ensuring good peak shape.[2]
MS System Bruker SQ MS or equivalentA single quadrupole mass spectrometer provides the necessary sensitivity and selectivity.
Transfer Line 300 °CPrevents condensation of the analyte before entering the ion source.
Ion Source Electron Ionization (EI), 70 eV, 230 °CStandard EI at 70 eV produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.
Expected Results & Performance
  • Retention Time: Approximately 6.71 minutes.[2]

  • Mass Spectrum: The EI mass spectrum of chloro-sibutramine is characterized by specific fragment ions. For quantitative analysis in SIM mode, the following ions are recommended:[2]

Analyte Quantifier Ion (m/z) Qualifier Ions (m/z)
Chloro-sibutramine5872, 114
  • Method Validation: This method has demonstrated excellent performance characteristics in line with ICH guidelines.[2]

Parameter Result
Linearity Range0.3 - 30.0 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.181 µg/mL
Limit of Quantification (LOQ)0.5488 µg/mL
Accuracy (% Recovery)100.10% - 102.71%
Precision (% RSD)< 3%

Protocol 2: Analysis of Sibutramine Metabolites in Urine

This protocol is designed for anti-doping and forensic applications, targeting the major metabolites of chloro-sibutramine. It incorporates hydrolysis and derivatization to achieve the necessary sensitivity and specificity.

Sample Preparation and Derivatization
  • Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer (pH 7.0). Add 50 µL of β-glucuronidase. Incubate at 50°C for 2 hours (or use a rapid, room-temperature enzyme preparation if available).[6][7] This step is critical as most metabolites are excreted as conjugates.[6]

  • Liquid-Liquid Extraction (LLE): After cooling, adjust the pH to >9 with a suitable base. Add 5 mL of extraction solvent, vortex for 10 minutes, and centrifuge.

  • Drying and Evaporation: Transfer the organic layer to a new tube containing anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Methoximation: Reconstitute the dry residue in 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Vortex for 10 seconds and incubate at 30°C for 60 minutes. This step protects carbonyl groups and prevents the formation of multiple derivatives from tautomers.[8]

  • Silylation: Add 30 µL of MSTFA + 1% TMCS to the vial. Vortex for 30 seconds and incubate at 45°C for 60 minutes. This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups, increasing volatility.[9]

  • Analysis: The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Conditions for Derivatized Metabolites
Parameter Setting Rationale
GC System Agilent 7890B or equivalentA high-performance GC is recommended for complex biological matrices.
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm)A longer column provides better resolution for separating the various derivatized metabolites.
Injector Splitless mode, 280 °CA higher injector temperature ensures efficient vaporization of the less volatile derivatives.
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100°C (2 min), then 20°C/min to 320°C (hold 5 min)A programmed temperature ramp is essential to separate the different TMS-derivatized metabolites.
MS System Agilent 5977A or equivalent
Transfer Line 290 °C
Ion Source Electron Ionization (EI), 70 eV, 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode is crucial for achieving the low detection limits required by WADA (typically in the ng/mL range).[6]
Expected Results & Performance
  • Metabolite Identification: The primary targets are the TMS derivatives of mono-desmethylsibutramine, bis-desmethylsibutramine, and their hydroxylated analogues.

  • Mass Spectra: The mass spectra of the derivatized metabolites will exhibit characteristic ions. These include ions resulting from the fragmentation of the core sibutramine structure and ions characteristic of TMS groups (e.g., m/z 73).[5] The proposed ions for SIM analysis are listed below.

Analyte (as TMS derivative) Proposed Quantifier Ion (m/z) Proposed Qualifier Ions (m/z)
Mono-desmethylsibutramine18473, 142
Bis-desmethylsibutramine17073, 128
Hydroxy-sibutramine metabolitesMolecular ion or [M-15]+73, and other structure-specific fragments
  • Performance: The method should be validated according to regulatory guidelines. The limits of detection are expected to be in the range of 10-50 ng/mL, which satisfies the Minimum Required Performance Limits (MRPLs) set by WADA.[6]

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following quality control measures are essential:

  • System Suitability: Before each batch analysis, inject a standard solution to verify retention times, peak shapes, and detector response.

  • Internal Standards: The use of a deuterated internal standard is highly recommended, especially for the urine analysis protocol, to correct for variations in extraction efficiency and instrument response.

  • Calibrators and Controls: Each analytical batch must include a set of calibrators to establish the calibration curve and quality control samples (at low, medium, and high concentrations) to verify the accuracy and precision of the run.

  • Ion Ratio Confirmation: In SIM mode, the ratio of the quantifier to qualifier ions in a sample must match that of a certified reference standard within a predefined tolerance, as specified by WADA technical documents.

Conclusion

The GC-MS methods detailed in this application note provide a reliable and robust framework for the detection and quantification of chloro-sibutramine in dietary supplements and its metabolites in urine. The direct analysis method for supplements is rapid and efficient for screening purposes. The more comprehensive protocol for urine, involving hydrolysis and derivatization, offers the high sensitivity and specificity required for anti-doping and forensic toxicology. Adherence to the described protocols and quality control measures will ensure the generation of scientifically sound and defensible data.

References

  • World Anti-Doping Agency. (2024). The Prohibited List. WADA. [Link]

  • Gud-run, A., et al. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. MDPI. [Link]

  • de Souza, D. Z., et al. (2009). Analysis of sibutramine metabolites as N-trifluoroacetamide and O-trimethylsilyl derivatives by gas chromatography-mass spectrometry in urine. Journal of Chromatography B, 877(27), 3003-3011. [Link]

  • Strano-Rossi, S., Colamonici, C., & Botrè, F. (2007). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry, 21(1), 79-88. [Link]

  • Strano-Rossi, S., et al. (2006). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. PubMed. [Link]

  • The Analytical Scientist. (2021). Untargeted Metabolomics Using Orbitrap-based GC-MS. [Link]

  • Biotage. (n.d.). Automated Sample Preparation Workflow For Drugs in Urine by LC-MS/MS Using Room Temperature Enzymatic Hydrolysis. [Link]

  • Taylor & Francis Online. (2021). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. [Link]

  • Lin, D. L., & Lin, R. L. (1998). Chemical derivatization for the analysis of drugs by GC-MS-A conceptual review. Journal of food and drug analysis, 6(3), 1. [Link]

  • Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update. [Link]

  • Restek. (2025). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. [Link]

  • Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Taylor & Francis. (2021). GC-MS – Still standing for clinical and forensic analysis: validation of a multidrug method to detect and quantify illicit drugs. [Link]

  • World Anti-Doping Agency. (2020). WADA Technical Document – TD2021IDCR. WADA. [Link]

Sources

Method

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Chloro-Sibutramine Hydrochloride

Introduction & Analytical Rationale The undeclared adulteration of dietary supplements with synthetic anti-obesity drugs presents a severe public health risk. Chloro-sibutramine hydrochloride—a designer analogue of the w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The undeclared adulteration of dietary supplements with synthetic anti-obesity drugs presents a severe public health risk. Chloro-sibutramine hydrochloride—a designer analogue of the withdrawn anorectic drug sibutramine—was first isolated from slimming functional foods in South Korea in 2013[1]. Structurally, it differs from sibutramine by the addition of a chlorine atom, replacing the 3-chlorophenyl group with a 3,4-dichlorophenyl moiety[1].

Detecting chloro-sibutramine in commercial products is analytically challenging due to the extreme complexity of the matrices involved, which range from densely pigmented herbal powders to highly viscous, lipid-rich soft-gel capsules[2]. Direct injection of these extracts into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system leads to severe ion suppression, rapid column degradation, and source contamination. Therefore, highly selective Solid-Phase Extraction (SPE) workflows are mandatory to isolate the target analyte while systematically eliminating matrix interferences[3].

This application note details two field-proven, self-validating extraction protocols tailored to different supplement matrices: Mixed-Mode Strong Cation Exchange (MCX) for herbal powders, and Enhanced Matrix Removal-Lipid (EMR-Lipid) dSPE for soft-gel capsules.

Mechanistic Insights into Extraction Chemistries

As a Senior Application Scientist, it is critical to understand why an extraction works, rather than merely following a recipe. The chemical structure of chloro-sibutramine dictates our sorbent selection.

Dual-Retention Mechanism: Mixed-Mode Cation Exchange (MCX)

Chloro-sibutramine possesses a bulky hydrophobic core (a cyclobutyl ring and a 3,4-dichlorophenyl group) and a basic tertiary amine. The amine group has a predicted pKa​ of approximately 8.5–9.5.

  • Causality: By acidifying the sample extract to a pH significantly below the pKa​ (e.g., pH < 3), the tertiary amine becomes fully protonated (cationic).

  • Action: When loaded onto a polymeric MCX sorbent (which contains both reversed-phase divinylbenzene and strong cation-exchange sulfonic acid groups), the protonated chloro-sibutramine anchors to the sorbent via strong electrostatic ionic bonds. This allows us to aggressively wash the sorbent with 100% organic solvents (like methanol) to strip away hydrophobic neutral lipids and flavonoids without prematurely eluting the target drug.

Size-Exclusion & Hydrophobic Interaction: EMR-Lipid dSPE

Soft-gel capsules contain massive amounts of triglycerides that clog traditional SPE cartridges.

  • Causality: EMR-Lipid sorbents do not rely on ionic binding. Instead, they feature narrow hydrophobic pores. Unbranched aliphatic chains (lipids and fatty acids) easily slide into these pores and are permanently trapped via hydrophobic interactions.

  • Action: Because chloro-sibutramine contains a highly sterically hindered 1-[1-(3,4-dichlorophenyl)cyclobutyl] moiety, it is physically too bulky to enter the sorbent pores. Consequently, the lipids are trapped in the solid phase, while the target analyte remains freely dissolved in the supernatant[3].

Experimental Protocols & Workflows

Protocol A: MCX Workflow for Herbal Powder Supplements

MCX_Mechanism N1 1. Sample Acidification (pH < 3 to protonate 3° amine) N3 3. Sample Loading (Ionic binding to sulfonic acid) N1->N3 N2 2. Sorbent Conditioning (MeOH -> 2% Formic Acid) N2->N3 N4 4. Aggressive Wash (100% MeOH removes neutral lipids) N3->N4 Matrix impurities flow through N5 5. Basic Elution (5% NH4OH in MeOH neutralizes amine) N4->N5 Target retained via cation exchange N6 6. LC-MS/MS Analysis (High-Resolution Q/TOF) N5->N6 Target eluted

Mixed-Mode Cation Exchange (MCX) Workflow for Chloro-Sibutramine Extraction.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 g of homogenized herbal powder into a 50 mL centrifuge tube. Add 10 mL of Methanol/Water (50:50, v/v) containing 2% Formic Acid. Sonicate for 15 minutes, then centrifuge at 5000 rpm for 10 minutes.

  • Extract Dilution (Critical Step): Dilute 2 mL of the supernatant with 8 mL of 2% Formic Acid in water.

    • Scientist's Note: Dilution reduces the organic solvent concentration to <10%. High organic content during loading can disrupt the initial reversed-phase capture before the ionic bond fully stabilizes.

    • Self-Validation Checkpoint: Verify the pH of the diluted extract is ≤ 3.0. If not, adjust with concentrated formic acid.

  • Conditioning: Condition a 60 mg/3 cc MCX cartridge with 3 mL of Methanol, followed by 3 mL of 2% Formic Acid in water.

  • Loading: Load the diluted extract at a controlled flow rate of 1 mL/min.

  • Washing (Matrix Removal):

    • Wash 1: 3 mL of 2% Formic Acid in water (removes polar/ionic interferences).

    • Wash 2: 3 mL of 100% Methanol (removes non-basic hydrophobic interferences).

    • Self-Validation Checkpoint: Analyze the Wash 2 fraction during method development. The absence of chloro-sibutramine confirms the ionic bond is intact.

  • Elution: Elute the target analyte with 3 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH (>10) neutralizes the tertiary amine, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of initial LC mobile phase.

Protocol B: EMR-Lipid dSPE Workflow for Soft-Gel Capsules

EMR_Workflow S1 Soft-Gel Sample (High Triglyceride Matrix) S2 Solvent Extraction (Acetonitrile/Water 80:20) S1->S2 S3 EMR-Lipid dSPE (Traps unbranched aliphatic chains) S2->S3 Extract transfer S4 Centrifugation (Phase Separation) S3->S4 Bulky Chloro-sibutramine remains in solution S5 Supernatant Polishing (MgSO4 / Polish Tubes) S4->S5 Lipid-free supernatant S6 UHPLC-Q/TOF-MS (Quantification) S5->S6 Final Extract

EMR-Lipid dSPE Workflow for Soft-Gel Dietary Supplements.

Step-by-Step Methodology:

  • Extraction: Squeeze 1.0 g of soft-gel contents into a 50 mL tube. Add 5 mL of LC-MS grade water and vortex vigorously to disperse the viscous matrix. Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake mechanically for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

  • EMR-Lipid Cleanup: Transfer 5 mL of the organic supernatant into a 15 mL EMR-Lipid dSPE tube. Vortex immediately for 1 minute to ensure the sorbent is fully suspended.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes.

    • Self-Validation Checkpoint: The resulting supernatant must be optically clear. Cloudiness indicates lipid breakthrough; if observed, increase centrifugation force to 5000 rpm.

  • Polishing: Transfer 5 mL of the cleared supernatant into an EMR-Lipid Polish tube (containing anhydrous MgSO4​ and NaCl) to induce phase separation and remove residual water. Vortex for 1 minute and centrifuge.

  • Final Preparation: Transfer the upper organic layer to an autosampler vial for direct UHPLC-Q/TOF-MS analysis.

Quantitative Data & Method Validation

The efficacy of the EMR-Lipid dSPE method for soft-gel matrices is demonstrated by comparing it against traditional Dispersive Liquid-Liquid Microextraction (DLLME) and standard QuEChERS-dSPE. As shown in the data synthesized below, EMR-Lipid provides vastly superior recovery and minimizes matrix effects for chloro-sibutramine[2],[3].

Table 1: Comparative Recovery and Matrix Effects for Chloro-Sibutramine Extraction in Soft-Gels
Extraction MethodologyMean Recovery (%)RSD (%)Matrix Effect (%)RSD (%)
DLLME 55.44.691.23.2
QuEChERS-dSPE 65.85.574.04.8
EMR-Lipid dSPE 89.4 1.4 91.7 3.5

Interpretation: Standard QuEChERS suffers from low recovery (65.8%) due to the target analyte partitioning into the discarded lipid phase. EMR-Lipid selectively removes the lipids while leaving the bulky chloro-sibutramine in the solvent, achieving a near-quantitative recovery of 89.4% with exceptional precision (1.4% RSD)[3].

Analytical Detection Parameters (UHPLC-Q/TOF-MS)

For definitive identification and quantification, the purified extracts should be analyzed using High-Resolution Mass Spectrometry[4].

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Super-heated nitrogen sheath gas temperature at 350 °C; flow at 11 L/min; capillary voltage at 4000 V[2].

  • Acquisition: Extended dynamic range of 2 GHz ( m/z 3200 Th) in high-resolution mode[2].

  • Metabolite Tracking: If conducting in vivo or forensic metabolic analysis, monitor for the primary demethylated metabolites (desmethyl-chlorosibutramine and didesmethyl-chlorosibutramine) to confirm biological exposure[4].

References

  • Kim, J. W., Kweon, S. J., Park, S. K., Kim, J. Y., Lee, J. H., Han, K. M., Cho, S., Kim, J., Han, S. Y., Kim, H. J., & Kim, W. S. (2013). "Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements". Food Additives & Contaminants: Part A.[Link]

  • Jeong, D., Choe, S., Lee, S., Kim, K. M., & Pyo, J. (2021). "Metabolic analysis of the illegal analogues of anti-obesity drugs using LC-Q-TOF-MS/MS". Journal of Chromatography B.[Link]

  • Kim, J. Y., & Lee, J. H. (2021). "Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS". Molecules (MDPI).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for Chloro-Sibutramine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with detecting chloro-sibutramine—an illicit, highly li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with detecting chloro-sibutramine—an illicit, highly lipophilic analogue of the anti-obesity drug sibutramine, featuring a 3,4-dichlorophenyl group instead of a 4-chlorophenyl group[1].

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating protocols to ensure your analytical methods meet rigorous pharmaceutical and forensic standards.

Diagnostic Workflow: Mobile Phase Troubleshooting

MobilePhaseTroubleshooting Start Start: Chloro-Sibutramine HPLC Analysis Assess Assess Chromatogram (Peak Shape & Resolution) Start->Assess Tailing Issue: Peak Tailing (Asymmetry > 1.5)? Assess->Tailing FixTailing Action: Lower pH to 2.5 (Protonate Silanols) Tailing->FixTailing Yes Resolution Issue: Co-elution with Sibutramine? Tailing->Resolution No FixTailing->Assess FixRes Action: Adjust MeCN:Buffer Ratio (e.g., 65:35) Resolution->FixRes Yes LCMS Goal: Transfer to LC-MS/MS System? Resolution->LCMS No FixRes->Assess FixLCMS Action: Use 10 mM Ammonium Formate LCMS->FixLCMS Yes Validated Validated & Optimized Mobile Phase LCMS->Validated No FixLCMS->Validated

Diagnostic workflow for optimizing HPLC mobile phase parameters for chloro-sibutramine detection.

Expert Troubleshooting & FAQs

Q1: Why does chloro-sibutramine exhibit severe peak tailing on standard C18 columns, and how can the mobile phase resolve this? A: Chloro-sibutramine contains a basic amine group that becomes protonated (positively charged) under typical chromatographic conditions. Severe peak tailing occurs due to secondary electrostatic interactions between this protonated amine and ionized, unreacted silanol groups ( −SiO− ) on the silica backbone of the stationary phase. Causality & Fix: Lower the mobile phase pH to 2.5 using an acidic buffer, such as sodium phosphate. At pH 2.5, the residual silanols are fully protonated and neutralized ( −SiOH ), effectively eliminating the secondary interactions and restoring peak symmetry.

Q2: How do I optimize the organic-to-aqueous ratio to resolve chloro-sibutramine from the parent sibutramine and matrix interferences? A: Because chloro-sibutramine has an additional chlorine atom, it is more lipophilic than sibutramine and will inherently elute later on a reversed-phase column[1]. Causality & Fix: To fine-tune the separation, utilize an isocratic mobile phase of Acetonitrile and 50 mM Ammonium dihydrogen phosphate at a 65:35 (v/v) ratio[2]. Acetonitrile provides superior mass transfer kinetics and specific π−π interactions with the chlorinated phenyl ring, yielding sharper peaks and lower backpressure compared to methanol.

Q3: We are migrating our HPLC-UV method to an LC-MS/MS (UHPLC-Q-Orbitrap) system for trace quantification. What mobile phase adjustments are mandatory? A: Phosphate buffers are non-volatile; introducing them into an LC-MS/MS system will cause rapid precipitation in the electrospray ionization (ESI) source, leading to severe signal suppression and hardware damage. Causality & Fix: You must replace the phosphate buffer with a volatile alternative. A validated mobile phase for LC-MS/MS screening of sibutramine analogues utilizes a gradient of Methanol and 10 mM Ammonium Formate[3]. The ammonium formate provides the necessary ionic strength to maintain peak shape while sublimating completely in the source.

Chromatographic Data & Causality Summary

The following table summarizes how specific mobile phase parameters quantitatively and mechanistically impact the detection of sibutramine analogues.

Mobile Phase CompositionElution ModeDetectorChromatographic EffectMechanistic CausalityRef
Phosphate Buffer (pH 2.5) : Methanol (30:70) IsocraticUV (225 nm)Excellent peak symmetry ( As​<1.2 )Low pH protonates residual silanols, preventing secondary electrostatic interactions with the basic amine group.
50 mM Ammonium Dihydrogen Phosphate : Acetonitrile (35:65, pH 6.0) IsocraticUV (225 nm)High resolution from matrix componentsAcetonitrile lowers backpressure and provides distinct selectivity for the highly lipophilic chlorinated phenyl ring.[2]
10 mM Ammonium Formate : Methanol GradientLC-MS/MSHigh MS sensitivity, no source foulingVolatile buffer provides necessary ionic strength for peak shape while sublimating completely in the ESI source.[3]

Validated Experimental Protocol: LC-MS/MS Mobile Phase Preparation

To ensure a self-validating system, this protocol incorporates built-in physical checks to prevent baseline drift and pressure anomalies during chloro-sibutramine quantification.

Step 1: Aqueous Phase Preparation (10 mM Ammonium Formate)

  • Weigh exactly 0.63 g of LC-MS grade ammonium formate.

  • Dissolve in 1.0 L of ultrapure water (18.2 MΩ·cm at 25°C).

  • Causality: Using LC-MS grade reagents prevents the introduction of alkali metal adducts (e.g., Na+ , K+ ) which split the ion signal and reduce the intensity of the [M+H]+ precursor ion[3].

Step 2: Organic Phase Preparation (Methanol)

  • Measure 1.0 L of LC-MS grade Methanol into a dedicated solvent bottle.

  • Causality: Methanol is selected over acetonitrile for this specific LC-MS workflow because it often provides superior desolvation efficiency for amine-containing compounds in the ESI source, enhancing overall sensitivity.

Step 3: Degassing and Filtration

  • Filter both the aqueous and organic phases through a 0.22 µm PTFE membrane.

  • Sonicate the bottles for 10 minutes to remove dissolved gases.

  • Self-Validation Checkpoint: Visually inspect the solvents. Any turbidity indicates particulate contamination that will foul the UHPLC column frit.

Step 4: System Priming and Equilibration

  • Prime the UHPLC lines with the respective solvents for 5 minutes at 2.0 mL/min (bypassing the column).

  • Connect the column and set the initial gradient conditions (e.g., 90% Aqueous / 10% Organic) at a flow rate of 0.300 µL/min[3].

  • Self-Validation Checkpoint: Monitor the pump pressure ripple. A pressure ripple >2% indicates incomplete degassing or micro-bubble formation in the mixing valve, which will invalidate retention time reproducibility. Do not inject samples until the pressure ripple stabilizes below 1%.

Sources

Optimization

Technical Support Center: Troubleshooting Ion Suppression in Chloro-Sibutramine LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As analytical scientists, we frequently encounter the "silent killer" of quantitative mass spectrometry: ion suppression .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As analytical scientists, we frequently encounter the "silent killer" of quantitative mass spectrometry: ion suppression . When screening complex matrices—such as botanical extracts or herbal weight-loss supplements—for illicit synthetic adulterants like chloro-sibutramine, unexpected signal attenuation is rarely a hardware failure. Instead, it is a chemical competition occurring at the microsecond scale within the electrospray ionization (ESI) source[1].

This guide provides a self-validating framework to diagnose, map, and eliminate matrix effects, ensuring absolute scientific integrity in your quantitative workflows.

Part 1: The Causality of Signal Loss

Chloro-sibutramine is a highly lipophilic synthetic analogue of the banned anorectic drug sibutramine, characterized by a 3,4-dichlorophenyl group[2]. During ESI, the LC eluent is aerosolized into charged droplets. If high concentrations of uncharacterized matrix components (e.g., plant lipids, polyphenols, excipients) co-elute with chloro-sibutramine, they outcompete the target analyte for available surface charge and limit droplet evaporation efficiency[1][3]. The result is a drastic reduction in gas-phase analyte ions entering the mass analyzer, leading to false negatives or severe low bias in quantitation.

ESI_Mechanism A LC Eluent (Analyte + Matrix) B Taylor Cone Formation (High Voltage) A->B C Primary Droplet Generation B->C D Solvent Evaporation & Fission C->D E Charge Competition (Matrix > Analyte) D->E F Reduced Gas-Phase Analyte Ions E->F

Mechanism of ESI ion suppression: Matrix components outcompete analytes for droplet charge.

Part 2: Expert FAQs & Troubleshooting Guide

Q1: My chloro-sibutramine peak area drops by 60% when analyzing herbal supplements compared to neat standards. Is my MS source dirty, or is this a matrix effect? A: This is a classic presentation of ion suppression. While a contaminated ion source causes a global loss of sensitivity across all runs[4], a matrix effect is sample-specific. Co-eluting non-target components are monopolizing the ionization energy[1]. To definitively diagnose this, you must run the Post-Column Infusion Protocol (detailed in Part 3). If the baseline dips exactly at the retention time of chloro-sibutramine, the issue is chromatographic co-elution with a suppressing matrix, not instrument contamination[5].

Q2: How can I chromatographically shift chloro-sibutramine away from the suppression zone? A: Because chloro-sibutramine contains a bulky 3,4-dichlorophenyl cyclobutyl moiety[2], it often co-elutes with late-eluting hydrophobic plant lipids on standard C18 columns. Consider switching to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer alternative retention mechanisms—specifically π−π , dipole-dipole, and hydrogen bonding interactions—that selectively retain halogenated and aromatic compounds differently than aliphatic matrix interferences, effectively pulling the analyte out of the suppression window[6]. Additionally, flattening the gradient slope (e.g., lowering the %B increase per minute) around the analyte's elution time can improve resolution[3].

Q3: What sample preparation strategy provides the most robust cleanup for this specific analyte? A: "Dilute-and-shoot" methods are insufficient for complex herbal matrices. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly recommended to physically remove the suppressing agents before injection[1][5]. Since chloro-sibutramine is a basic secondary amine, Mixed-Mode Cation Exchange (MCX) SPE is exceptionally effective. It allows you to wash away neutral lipids and acidic polyphenols with 100% organic solvents while the analyte remains ionically bound, drastically reducing the matrix load entering the MS source[3].

Q4: Can tuning the MS source parameters overcome ion suppression? A: Source optimization can incrementally help, though it is a secondary defense behind sample prep and chromatography. Increasing the desolvation gas temperature and flow rate improves droplet evaporation efficiency, which partially offsets the altered surface tension caused by matrix components[3][4]. However, you must carefully monitor the thermal stability of the analyte to avoid in-source fragmentation.

Troubleshooting Start Low Analyte Signal Detected Infusion Run Post-Column Infusion (Blank Matrix) Start->Infusion Decision Is Signal Dip at Analyte RT? Infusion->Decision Prep Optimize Sample Prep (MCX SPE / LLE) Decision->Prep Yes (Matrix Effect) LC Modify LC Gradient or Change Column (PFP) Decision->LC Yes (Co-elution) MS Check MS Source (Clean / Tune Gas) Decision->MS No (Instrument Issue) Prep->LC

Diagnostic workflow for isolating and resolving ion suppression in LC-MS/MS.

Part 3: Standardized Experimental Protocols
Protocol: Post-Column Infusion (Syringe Pump Method)

Objective: To map the exact retention time windows where invisible matrix components suppress the ionization of chloro-sibutramine, validating the presence of matrix effects[3][5].

  • Hardware Setup: Plumb a zero-dead-volume PEEK T-piece between the analytical LC column outlet and the MS ion source inlet. Connect the third port of the T-piece to a syringe pump.

  • Standard Infusion: Load a syringe with a 100 ng/mL neat standard of chloro-sibutramine dissolved in the mobile phase. Set the syringe pump to deliver a constant flow rate of 10 µL/min into the MS source.

  • Equilibration: Start the LC flow at your method's initial gradient conditions. Monitor the specific MS/MS transition for chloro-sibutramine (e.g., m/z 314.14 158.98)[7]. Wait until a stable, elevated, and flat baseline signal is achieved.

  • Matrix Injection: Using the LC autosampler, inject a blank matrix extract (e.g., an extracted herbal supplement known to not contain the drug) and run your standard LC gradient method.

  • Data Interpretation: Observe the resulting chromatogram. Any significant negative deflection (dip) in the constant baseline indicates a zone of ion suppression caused by eluting matrix components[5].

  • Corrective Action: If the established retention time of chloro-sibutramine falls within one of these suppression dips, you must alter the chromatographic gradient, change the column chemistry, or improve sample cleanup to separate the analyte from the interferents[3].

Part 4: Quantitative Data & MS Parameters

To ensure analytical trustworthiness, evaluate your method against the following standardized parameters for chloro-sibutramine analysis.

Table 1: Chloro-Sibutramine MS/MS Parameters & Matrix Effect Thresholds

ParameterValue / SpecificationRationale / Causality
Precursor Ion m/z 314.1437 [M+H]⁺Chloro-sibutramine contains a 3,4-dichlorophenyl group, shifting the mass from standard sibutramine (m/z 280.3)[2][7].
Primary Product Ion m/z 158.9829Primary quantifier fragment resulting from the high-energy cleavage of the cyclobutyl-amine bond[7].
Acceptable Matrix Effect (ME) 85% – 115%ME% = (Response in Matrix / Response in Solvent) × 100. Values outside this range indicate severe suppression or enhancement requiring intervention[1].
Precision (CV%) 15%High variance in ME across different sample lots indicates uncontrolled suppression, necessitating the use of a stable isotope-labeled internal standard (SIL-IS) to normalize ionization efficiency[1][5].
Part 5: References

1.[1] Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom Publishing. URL: 2.[4] Shimadzu Scientific Instruments. "Liquid Chromatography Mass Spectrometry Troubleshooting Guide." Shimadzu. URL: 3.[5] LCGC. "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." Chromatography Online. URL: 4.[3] AMSbiopharma. "Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis." AMSbiopharma. URL: 5.[2] Taylor & Francis. "Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements." Taylor & Francis Online. URL: 6.[7] Thermo Fisher Scientific. "Application of UHPLC-hybrid quadrupole-Orbitrap mass spectrometry for screening and quantification of synthetic drugs illegally added to health foods." Thermo Fisher. URL: 7.[6] J-Stage. "Simultaneous Determination of Medicinal Ingredients in So-called Health-promoting Food Using Liquid Chromatography Tandem Mass Spectrometry with a Pentafluorophenyl Stationary Phase." J-Stage. URL:

Sources

Troubleshooting

Analytical Support Center: Optimizing Chloro-Sibutramine Hydrochloride Extraction

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with forensic and analytical laboratories struggling to quantify illicit adulterants in highly complex matrices.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As a Senior Application Scientist, I frequently consult with forensic and analytical laboratories struggling to quantify illicit adulterants in highly complex matrices. Chloro-sibutramine—a synthetic halogenated analogue of the banned anorectic sibutramine—presents unique extraction challenges due to its structural bulk, lipophilicity, and the highly variable nature of the dietary supplements (e.g., herbal powders, lipid-rich soft gels) it adulterates[1].

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each sample preparation step so you can build a self-validating analytical workflow for LC-MS/MS quantification.

Part 1: Troubleshooting & FAQs

Q1: Why is my extraction yield of chloro-sibutramine hydrochloride highly inconsistent across different supplement matrices (e.g., herbal powders vs. soft gels)? A1: Matrix complexity dictates your thermodynamic solvent efficacy. For dry herbal powders and hard capsules, 70–100% Methanol (MeOH) provides excellent solvation of the hydrochloride salt, breaking analyte-matrix interactions effectively[2],[1]. However, when you apply MeOH to soft-gel capsules rich in excipient oils (e.g., soybean oil, PEG), the solvent co-extracts excessive non-polar lipids. Switching your extraction solvent to Acetonitrile (ACN) is critical for soft gels. ACN has significantly lower lipid solubility than MeOH; it precipitates matrix proteins and leaves the bulk of the triglycerides behind, maintaining a recovery yield of ~89–91% while drastically reducing downstream matrix effects[3].

Q2: I am experiencing severe ion suppression in my LC-MS/MS ESI+ analysis. How can I optimize the cleanup step without losing the target analyte? A2: Ion suppression in the Electrospray Ionization (ESI) source is typically caused by co-eluting phospholipids or plant pigments competing for charge droplets. If you are using QuEChERS-dSPE (dispersive Solid Phase Extraction), the choice of sorbent is the determining factor:

  • For Herbal Teas/Powders: Graphitized Carbon Black (GCB) is excellent for removing chlorophyll and planar pigments[2]. However, strictly control the GCB amount, as excessive use can cause planar-like analytes to adsorb.

  • For Lipid-Heavy Soft Gels: Traditional C18 or Primary Secondary Amine (PSA) sorbents often fail to remove enough lipids. Enhanced Matrix Removal-Lipid (EMR-Lipid) is superior here. EMR-Lipid selectively traps unbranched aliphatic hydrocarbon chains (lipids) via hydrophobic interactions and size exclusion, while allowing the bulky, sterically hindered chloro-sibutramine molecule to pass through unretained[3].

Q3: What is the optimal pH for extracting the hydrochloride salt form? A3: Chloro-sibutramine contains a sterically hindered amine. To maintain it in its ionized, highly polar hydrochloride salt form (which prevents it from partitioning into the discarded lipid phase during extraction), the solvent environment must be kept slightly acidic. Adding 0.1% Formic Acid (FA) to your extraction solvent ensures the amine remains protonated ( NH+ ), maximizing its partition into the aqueous-organic extraction phase rather than the lipid excipients[2].

Part 2: Quantitative Data & Yield Comparison

The following table synthesizes the expected recovery yields and matrix effects based on the extraction solvent and cleanup methodology chosen for chloro-sibutramine analysis[2],[3].

Matrix TypeExtraction SolventCleanup Sorbent (dSPE)Average Recovery Yield (%)Matrix Effect (Ion Suppression)
Hard Capsule / Powder100% MethanolGCB + PSA92.0 - 95.5%Low to Moderate
Herbal Tea70% MethanolGCB88.0 - 91.0%Moderate
Soft Gel (Lipid-rich)100% MethanolC18 + PSA< 65.0% (Poor)Severe (>40% suppression)
Soft Gel (Lipid-rich)100% AcetonitrileEMR-Lipid89.4 - 91.7%Low (<15% suppression)

Part 3: Experimental Protocol

Optimized EMR-Lipid Extraction Workflow for Complex Matrices

This self-validating protocol is optimized for lipid-rich matrices (soft gels) but is universally applicable to powders with minor solvent adjustments.

Phase 1: Sample Homogenization & Solvation

  • Weighing: Accurately weigh 1.0 g of the homogenized dietary supplement into a 50 mL polypropylene centrifuge tube.

  • Spiking (Internal Standard): Spike the sample with 10 µL of Sibutramine-d6 (or a closely related isotopically labeled standard) to validate extraction efficiency and correct for matrix effects.

  • Solvent Addition: Add 10.0 mL of Acetonitrile containing 0.1% Formic Acid (v/v)[3]. (Note: If analyzing dry herbal powders, use 10.0 mL of 70% Methanol instead[1]).

  • Agitation: Vortex vigorously for 2 minutes, followed by ultrasonic extraction in a water bath at 25°C for 15 minutes to ensure complete disruption of the matrix.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes at 4°C. The low temperature helps solidify co-extracted saturated fats.

Phase 2: dSPE Cleanup (EMR-Lipid) 6. Transfer: Transfer 5.0 mL of the upper organic supernatant into a 15 mL dSPE tube containing 1.0 g of EMR-Lipid sorbent[3]. 7. Activation: Add 5.0 mL of LC-MS grade water to activate the EMR-Lipid sorbent (water is required for the sorbent's hydrophobic trapping mechanism to function optimally). 8. Dispersive Extraction: Vortex immediately for 1 minute. 9. Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

Phase 3: Polishing & Reconstitution 10. Salting Out: Transfer the cleared supernatant to a secondary tube containing 2.0 g of anhydrous MgSO4​ and 0.5 g of NaCl to remove the aqueous phase introduced in step 7. Vortex and centrifuge. 11. Filtration: Filter 1.0 mL of the final organic layer through a 0.22 µm PTFE syringe filter directly into an autosampler vial for LC-MS/MS analysis[2].

Part 4: Workflow Visualization

G A Complex Matrix (Dietary Supplement) B Solvent Extraction (Acetonitrile + 0.1% FA) A->B Homogenize C Centrifugation & Supernatant Collection B->C 4°C, 4000 rpm D dSPE Cleanup (EMR-Lipid Sorbent + Water) C->D Transfer 5mL E Salting Out (MgSO4 / NaCl) D->E Phase Separation F LC-MS/MS Analysis (ESI+ Mode) E->F 0.22 µm Filter

Workflow for extraction and cleanup of chloro-sibutramine from complex dietary supplement matrices.

References

  • Title: Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS Source: Vietnam Journal of Food Control / SciSpace URL: [Link]

  • Title: Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements Source: Food Additives & Contaminants: Part A URL: [Link]

  • Title: Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS Source: Foods (Basel, Switzerland) / PubMed Central (PMC) URL: [Link]

Sources

Optimization

Technical Support Center: Chloro-Sibutramine Hydrochloride Stability in Biological Matrices

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experimental challenges related to the stability of ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experimental challenges related to the stability of chloro-sibutramine hydrochloride in biological matrices. As chloro-sibutramine is a specific analogue of the more widely studied sibutramine, much of the established methodology and expected behavior is based on data from sibutramine and its primary metabolites. This guide synthesizes that knowledge and applies it to the unique challenges of working with its chloro-analogue.

Frequently Asked Questions (FAQs)

Q1: What is chloro-sibutramine, and why is its stability in biological matrices a critical concern?

Chloro-sibutramine is an analogue of sibutramine, an anti-obesity drug that was withdrawn from the market due to cardiovascular risks.[1] This analogue, which features a 3,4-dichlorophenyl group instead of sibutramine's 4-chlorophenyl group, has been identified as an undeclared ingredient in some slimming dietary supplements.[2]

Q2: What are the expected primary degradation pathways for chloro-sibutramine in biological matrices?

Based on extensive studies of sibutramine, the primary "degradation" pathways in biological matrices are metabolic rather than purely chemical, driven by enzymatic processes in the liver.[3] Sibutramine is rapidly metabolized by cytochrome P450 enzymes (primarily CYP3A4) into pharmacologically active N-desmethyl metabolites: mono-desmethylsibutramine (M1) and di-desmethylsibutramine (M2).[3][4]

It is highly probable that chloro-sibutramine follows the same metabolic pathway. Therefore, any stability study must not only quantify the parent drug but also its potential desmethyl metabolites.

  • Parent Compound: Chloro-Sibutramine

  • Primary Metabolite (M1): Chloro-mono-desmethylsibutramine

  • Secondary Metabolite (M2): Chloro-di-desmethylsibutramine

Chemical degradation can also occur under certain conditions, such as exposure to extreme pH, oxidative stress, or light.[5]

cluster_0 Metabolic Pathway (Liver CYP450) Chloro-Sibutramine Chloro-Sibutramine M1 Chloro-mono-desmethylsibutramine (M1) Chloro-Sibutramine->M1 -CH3 M2 Chloro-di-desmethylsibutramine (M2) M1->M2 -CH3

Caption: Expected metabolic pathway of chloro-sibutramine.

Q3: Which factors have the most significant impact on the stability of chloro-sibutramine during sample collection and handling?

Several factors can compromise the stability of sibutramine analogues in biological samples. Adherence to strict collection and handling protocols is essential.

  • Temperature: Elevated temperatures accelerate enzymatic activity and chemical degradation.[6] Samples must be cooled immediately after collection and stored appropriately. Studies on sibutramine show it is relatively stable in powder form at 60°C but degrades significantly in aqueous solution at the same temperature.[7]

  • pH: The pH of the matrix can influence the chemical stability of the analyte.[6] Sibutramine is more soluble in acidic solutions.[8] While no significant degradation was observed for sibutramine in acidic conditions (0.1M HCl), it was found to degrade in alkaline conditions (0.1M NaOH). For plasma or serum, maintaining physiological pH is standard practice. For urine, pH can vary widely and should be recorded.

  • Anticoagulant Choice: For plasma collection, K2EDTA is a commonly used and validated anticoagulant for sibutramine studies.[9] It is crucial to ensure the chosen anticoagulant does not interfere with the analytical method or analyte stability.

  • Light Exposure: Photodegradation is a significant risk. One study demonstrated that light was the stress condition that most contributed to sibutramine degradation.[5] Therefore, samples should always be collected and processed in amber tubes or under conditions that minimize light exposure.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade analytes by causing pH shifts in micro-environments and damaging protein structures. Bioanalytical method validation guidelines, such as the ICH M10, mandate the assessment of freeze-thaw stability.[10][11]

Troubleshooting Guide

Problem: I am observing a high degree of variability and a consistent decrease in analyte concentration in my quality control (QC) samples.

This is a classic sign of analyte instability. Use the following checklist to diagnose the issue:

Potential Cause Troubleshooting Action & Rationale
Enzymatic Degradation Action: Immediately after collection, place blood samples on ice and centrifuge at 4°C to separate plasma/serum within one hour. Rationale: Low temperatures significantly slow down the metabolic activity of enzymes present in the blood.
Incorrect Storage Action: Ensure samples are stored at or below -70°C for long-term storage. For short-term (bench-top) stability, keep samples on ice. Rationale: Standard freezer temperatures (-20°C) may not be sufficient to halt all enzymatic or chemical degradation over extended periods. Studies for sibutramine have validated storage at -30°C until analysis.[9]
Freeze-Thaw Instability Action: Aliquot samples into smaller volumes after the first processing step to avoid repeated freeze-thaw cycles for the entire sample. Rationale: The ICH M10 guideline mandates testing stability for at least three freeze-thaw cycles.[11] If your analyte is unstable, minimizing these cycles is critical.
Photodegradation Action: Switch to amber-colored collection and storage tubes. Protect samples from direct light during all handling and extraction steps. Rationale: Sibutramine has been shown to be photolabile.[5] The dichlorophenyl group in chloro-sibutramine is unlikely to mitigate this risk.
pH-Related Degradation Action: For urine samples, measure and record the pH upon collection. Consider adjusting the pH with a buffer if initial tests show pH-dependent instability. Rationale: Sibutramine shows increased degradation under alkaline conditions.
Extraction Inefficiency Action: Re-validate your extraction method. Ensure the pH of the aqueous phase is optimized for extraction efficiency. Rationale: Inefficient extraction can be mistaken for degradation. For amine-containing compounds like chloro-sibutramine, adjusting the sample pH to an alkaline state before liquid-liquid extraction with an organic solvent can significantly improve recovery.

Experimental Protocols

Protocol 1: Bioanalytical Method Validation - Stability Assessment

This protocol is based on the principles outlined in the EMA and FDA (ICH M10) guidelines for bioanalytical method validation.[10][11][12] It assumes a validated LC-MS/MS method for quantification is already in place.

Objective: To assess the stability of chloro-sibutramine and its primary metabolites (M1, M2) in human plasma.

Materials:

  • Blank human plasma (K2EDTA)

  • Certified reference standards of chloro-sibutramine, M1, and M2

  • Internal Standard (IS), preferably a deuterated analogue of chloro-sibutramine

  • Class A volumetric flasks and pipettes

  • Centrifuge capable of 4°C

  • Freezers (-20°C and -70°C)

  • LC-MS/MS system

Procedure:

  • Preparation of QC Samples:

    • Prepare stock solutions of chloro-sibutramine, M1, and M2 in methanol.

    • Spike blank human plasma with stock solutions to create Low and High concentration Quality Control (QC) samples. A typical range might be 30 pg/mL (Low QC) and 8000 pg/mL (High QC), based on sibutramine assays.[9]

    • Prepare a sufficient number of aliquots for each condition.

  • Baseline (T=0) Analysis:

    • Immediately after preparation, process and analyze at least six aliquots of each Low QC and High QC to establish the baseline concentration.

  • Stability Tests:

    • Freeze-Thaw Stability:

      • Store six aliquots of each QC level at -70°C for 24 hours.

      • Thaw them completely at room temperature.

      • Repeat this cycle for a minimum of three cycles.

      • After the final thaw, analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Place six aliquots of each QC level on the bench at room temperature.

      • Let them stand for a pre-determined time that mimics the expected sample handling time (e.g., 6, 12, or 24 hours).

      • After the specified duration, analyze the samples.

    • Long-Term Stability:

      • Store aliquots of each QC level at -70°C.

      • Analyze them at set time points (e.g., 1, 3, 6, 12 months). The duration should match or exceed the time samples will be stored during the study.

    • Autosampler Stability:

      • Extract a set of QC samples and place them in the autosampler.

      • Analyze them immediately, then re-analyze them after a period equivalent to the expected run time (e.g., 24 or 48 hours).

  • Acceptance Criteria:

    • The mean concentration of the stability-tested QC samples should be within ±15% of the baseline (T=0) concentration.

cluster_workflow Stability Assessment Workflow cluster_tests Stability Conditions A Prepare Low & High QC Samples in Blank Plasma B Analyze Baseline (T=0) (n=6 per level) A->B C Freeze-Thaw Stability (3 cycles, -70°C) A->C D Bench-Top Stability (e.g., 24h at RT) A->D E Long-Term Stability (e.g., 6 months at -70°C) A->E F Analyze Stability Samples (n=6 per condition) C->F D->F E->F G Compare Mean Concentration to Baseline F->G H Pass: Within ±15% of Baseline G->H Yes I Fail: Investigate Cause G->I No

Caption: Workflow for assessing analyte stability in plasma.

Protocol 2: Plasma Sample Collection and Processing

Objective: To correctly collect and process blood samples to ensure the stability of chloro-sibutramine for subsequent analysis.

  • Collection:

    • Draw whole blood into pre-chilled vacuum tubes containing K2EDTA as the anticoagulant.[9] Use amber tubes to protect from light.

    • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

    • Place the tube on ice immediately. Do not allow it to freeze.

  • Processing:

    • Within one hour of collection, centrifuge the blood sample at approximately 1500-2000 x g for 10-15 minutes at 4°C.[9]

    • Carefully aspirate the supernatant (plasma) using a clean pipette, being careful not to disturb the buffy coat layer.

    • Transfer the plasma into a pre-labeled, amber-colored polypropylene storage tube.

  • Storage:

    • If analysis is to be performed within a few days, store the plasma at -20°C.

    • For long-term storage, samples must be stored at or below -70°C until analysis.

References

  • Seshachalam, V., & K, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Pharmaceutical Analysis, 2(5), 366-375. Available from: [Link]

  • Mai, P. T. N., Anh, H. Q., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnamese Journal of Food Control, 3(2). Available from: [Link]

  • de Souza, T. A., & Saczk, A. A. (2012). Validation of an Analytical Method for Determination of Sibutramine Hydrochloride Monohydrate in Capsules by Uv-Vis Spectrophotometry. Latin American Journal of Pharmacy, 31(7), 1043-1048. Available from: [Link]

  • Hwang, Y. Y., et al. (2012). Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex. Journal of Industrial and Engineering Chemistry, 18(4), 1412-1417. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Available from: [Link]

  • Shymanska, A., et al. (2021). The development and validation of the methods for the quantitative determination of sibutramine derivatives in dietary supplements. ResearchGate. Available from: [Link]

  • The FDA Group. (2025). Stability Across the Lifecycle: The FDA-ICH Draft Q1 Guideline Explained. Available from: [Link]

  • da Cunha, M. S. B., et al. (2015). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Analytical Methods, 7(18), 7625-7632. Available from: [Link]

  • Li, Y., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • S, C., & J, S. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(7), 771-774. Available from: [Link]

  • Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available from: [Link]

  • ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • ECA Academy. FDA Guidance for Industry: Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products. Available from: [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • S, S., et al. (2012). a stability indicating hplc method for the determination of sibutramine hydrochloride in bulk and. International Journal of Research in Pharmacy and Chemistry, 2(4), 984-992. Available from: [Link]

  • Al-Abri, S. A., et al. (2023). Development and Validation of Gas Chromatography–Mass Spectrometry Method for Quantification of Sibutramine in Dietary Supplements. Molecules, 28(15), 5851. Available from: [Link]

  • Móricz, Á. M., et al. (2015). Rapid identification of sibutramine in dietary supplements using a stepwise approach. Journal of Pharmaceutical and Biomedical Analysis, 105, 118-124. Available from: [Link]

  • Rios, M. (2021). Stability Testing: Monitoring Biological Product Quality Over Time. BioProcess International. Available from: [Link]

  • Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: a gas chromatography/mass spectrometry study of the main urinary metabolites. Rapid Communications in Mass Spectrometry, 21(2), 79-88. Available from: [Link]

  • Strano-Rossi, S., et al. (2007). Detection of sibutramine administration: A gas chromatography/mass spectrometry study of the main urinary metabolites. ResearchGate. Available from: [Link]

  • BioBoston Consulting. (2024). FDA Stability Testing Regulations for Pharmaceuticals. Available from: [Link]

  • Serra, C. H. R., et al. (2011). Solubility-pH profile of sibutramine according to the buffering species used in the shake-flask procedure. ResearchGate. Available from: [Link]

  • de Carvalho, R. M., et al. (2011). Voltammetric determination of sibutramine in beverages and in pharmaceutical formulations. ResearchGate. Available from: [Link]

  • ResearchGate. (Various Authors). Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization mass spectrometry. Available from: [Link]

  • P, P. L., et al. (2014). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. ResearchGate. Available from: [Link]

  • Seshachalam, V., & K, R. (2012). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. ResearchGate. Available from: [Link]

  • A, S., et al. (2004). A pilot study to evaluate the pharmacokinetics of sibutramine in healthy subjects under fasting and fed conditions. Journal of Pharmacy & Pharmaceutical Sciences, 7(3), 354-359. Available from: [Link]

  • ClinicalTrials.gov. (2008). Study to Examine the Longer-Term Efficacy and Safety of Sibutramine Hydrochloride in Obese Subjects. Available from: [Link]

  • Bae, J. W., et al. (2007). Simultaneous determination of sibutramine and its active metabolites in human plasma by LC‐MS/MS and its application to a pharmacokinetic study. Journal of Separation Science, 30(5), 643-649. Available from: [Link]

  • European Medicines Agency. (2009). European Medicines Agency updates on ongoing safety review of sibutramine. Available from: [Link]

  • Almutairi, M., et al. (2024). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. Available from: [Link]

  • Choe, S., et al. (2023). Development of Dried Urine Samples for Simultaneous Quantitative Detection of Sibutramine and Its Active Metabolites by Liquid C. Molecules, 28(6), 2824. Available from: [Link]

  • Kim, H. J., et al. (2012). Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements. Food Additives & Contaminants: Part A, 29(6), 897-902. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of Chloro-Sibutramine Hydrochloride Reference Standards

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of chloro-sibutramine hydrochloride reference standards. Designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of chloro-sibutramine hydrochloride reference standards. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of various analytical techniques, offering field-proven insights and detailed experimental protocols to ensure the highest degree of scientific integrity.

The establishment of a highly pure and well-characterized reference standard is a cornerstone of pharmaceutical development and quality control.[1][2] As regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent quality requirements, the rigorous validation of these standards is paramount to ensuring the safety and efficacy of drug substances.[2][3] This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive purity assessment of chloro-sibutramine hydrochloride.

Understanding Chloro-Sibutramine Hydrochloride and the Imperative for Purity

Chloro-sibutramine is a known analogue and potential impurity of sibutramine, a previously marketed anti-obesity drug.[4][5][6] Its structural similarity necessitates robust analytical methods to distinguish it from the parent compound and other related substances. The purity of a reference standard is critical as it serves as the benchmark against which production batches of active pharmaceutical ingredients (APIs) are measured.[1][7] Impurities in a reference standard can lead to inaccurate quantification of the API and its impurities, potentially compromising product quality and patient safety.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the impurities being investigated. This section compares the utility of HPLC, LC-MS/MS, and NMR for the purity validation of chloro-sibutramine hydrochloride.

Technique Principle Strengths Limitations Application in Purity Validation
HPLC-UV/DAD Chromatographic separation based on polarity, followed by UV-Vis detection.Robust, reproducible, quantitative, and widely available.[8][9][10]Limited peak capacity for complex mixtures, and co-eluting impurities may not be detected. Non-chromophoric impurities are not detected.Ideal for routine purity assessment, quantification of known impurities, and stability-indicating assays.[11][12]
LC-MS/MS Chromatographic separation coupled with mass analysis of precursor and product ions.High sensitivity and selectivity, capable of identifying and quantifying trace-level impurities. Provides molecular weight and structural information.[13][14][15]Matrix effects can influence ionization and quantification. More complex and expensive than HPLC-UV.Definitive identification of impurities, characterization of degradation products, and quantification of genotoxic impurities.[13][15]
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling unambiguous identification of compounds and their stereochemistry. Quantitative (qNMR) without the need for a specific reference standard for each impurity.[16][17]Lower sensitivity compared to MS. Requires higher sample concentrations. Complex spectra can be challenging to interpret.Structural elucidation of unknown impurities, confirmation of the primary structure of the reference standard, and quantitative analysis of major components.[16][18][19]
Experimental Protocols: A Step-by-Step Guide

This protocol describes a stability-indicating HPLC method adapted for the analysis of chloro-sibutramine hydrochloride. The causality behind the selection of a C18 column lies in its hydrophobicity, which provides good retention and separation of moderately polar compounds like chloro-sibutramine. The mobile phase composition is optimized to achieve a balance between retention time and resolution of potential impurities.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh Chloro-Sibutramine HCl Reference Standard B Dissolve in diluent (e.g., Mobile Phase) to a known concentration (e.g., 1 mg/mL) A->B C Prepare a working solution (e.g., 0.1 mg/mL) B->C D Inject sample onto HPLC system C->D E Separation on a C18 column D->E F Detection at a suitable wavelength (e.g., 225 nm) E->F G Integrate peaks in the chromatogram F->G H Calculate purity by area normalization G->H I Identify and quantify known impurities against their reference standards G->I

Caption: Workflow for HPLC Purity Validation of Chloro-Sibutramine HCl.

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 0.05 M phosphate buffer, pH 3.5) in a gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to buffer.[20]

    • Flow Rate: 1.0 mL/min.[9][12]

    • Detection Wavelength: 225 nm.[11][12]

    • Injection Volume: 10 µL.[16]

    • Column Temperature: 30°C.[12]

  • Standard and Sample Preparation:

    • Prepare a stock solution of the chloro-sibutramine hydrochloride reference standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of about 0.1 mg/mL for analysis.

  • Forced Degradation Studies (for method validation):

    • To ensure the method is stability-indicating, subject the chloro-sibutramine hydrochloride solution to stress conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H2O2), heat (60°C), and light (photostability chamber).[11][12]

    • Analyze the stressed samples to demonstrate that degradation products are well-separated from the main peak.

This protocol provides a framework for the identification and quantification of potential impurities in the chloro-sibutramine hydrochloride reference standard. The use of a tandem quadrupole mass spectrometer allows for highly selective detection using Multiple Reaction Monitoring (MRM).

Workflow for LC-MS/MS Impurity Profiling

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation A Prepare a dilute solution of Chloro-Sibutramine HCl (e.g., 1 µg/mL) B Inject onto LC-MS/MS system A->B C Chromatographic separation B->C D Electrospray Ionization (ESI) in positive mode C->D E Full scan MS to identify parent ions D->E G Multiple Reaction Monitoring (MRM) for quantification D->G F Product ion scan (MS/MS) for fragmentation pattern E->F H Identify impurities based on m/z and fragmentation F->H I Quantify impurities using calibration curves G->I H->I

Caption: Workflow for LC-MS/MS Impurity Profiling of Chloro-Sibutramine HCl.

Protocol:

  • LC Conditions:

    • Utilize an HPLC method similar to the one described in section 3.1, but with a mobile phase compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid). A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[13][16]

    • Mass Analyzer: Triple quadrupole or Q-TOF.

    • Scan Mode:

      • Full Scan (for impurity discovery): Scan a mass range appropriate for expected impurities (e.g., m/z 100-500). The expected [M+H]+ for chloro-sibutramine (C17H25Cl2N) is approximately m/z 314.3.

      • Product Ion Scan (for structural confirmation): Select the parent ion of interest and fragment it to obtain a characteristic fragmentation pattern. For sibutramine, a characteristic fragment is observed at m/z 125.[16] A similar fragmentation would be expected for chloro-sibutramine.

      • Multiple Reaction Monitoring (MRM) (for quantification): Define specific precursor-to-product ion transitions for chloro-sibutramine and its known impurities for sensitive and selective quantification.[13][15]

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of a reference standard and its impurities. 1H NMR provides information on the number and environment of protons, while 13C NMR provides information on the carbon skeleton.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Spectral Analysis A Dissolve an accurate amount of Chloro-Sibutramine HCl in a deuterated solvent (e.g., CDCl3 or DMSO-d6) B Add an internal standard for qNMR (optional) A->B C Acquire 1H NMR spectrum B->C D Acquire 13C NMR spectrum C->D E Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for full structural assignment D->E F Assign signals to the molecular structure E->F G Identify and quantify impurities from their unique signals F->G H Confirm stereochemistry if applicable F->H

Caption: Workflow for NMR Structural Confirmation and Purity Analysis.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chloro-sibutramine hydrochloride reference standard in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • NMR Experiments:

    • 1H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

    • 13C NMR: Acquire a carbon-13 NMR spectrum to identify all unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.[16][17]

  • Data Analysis:

    • Compare the acquired spectra with the expected chemical shifts and coupling patterns for the proposed structure of chloro-sibutramine hydrochloride.

    • Integrate the signals of any observed impurities relative to the main compound to estimate their concentration. For accurate quantification (qNMR), a certified internal standard is used.

Conclusion: An Integrated Approach to Purity Validation

A comprehensive purity validation of a chloro-sibutramine hydrochloride reference standard necessitates an integrated analytical approach. While HPLC provides robust and routine purity assessment, LC-MS/MS is essential for the sensitive detection and identification of trace-level impurities. NMR spectroscopy offers the definitive structural confirmation of the reference standard and its impurities. By employing these complementary techniques, researchers and drug developers can establish a well-characterized and highly pure reference standard, thereby ensuring the quality and consistency of their pharmaceutical products.[2]

References

  • Barse, R. V., et al. (2011). Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study. Journal of Chromatography B, 879(24), 2449-2457. [Link]

  • Darcsi, A., et al. (2013). Rapid identification of sibutramine in dietary supplements using a stepwise approach. Pharmazie, 68(1), 14-17. [Link]

  • de Carvalho, L. S., et al. (2011). Rapid identification of sibutramine in dietary supplements using a stepwise approach. Pharmazie, 68(1), 14-17. [Link]

  • Radhakrishna, T., Narayana, C. L., Rao, D. S., Vyas, K., & Reddy, G. O. (2000). LC method for the determination of assay and purity of sibutramine hydrochloride and its enantiomers by chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-639. [Link]

  • Al-Share, M. A., et al. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy. American Journal of Analytical Chemistry, 5, 935-944. [Link]

  • Nguyen, T. T. H., et al. (2020). Simultaneous determination of sibutramine and its derivatives in weight loss dietary supplements by LC-MS/MS. Vietnam Journal of Science and Technology, 58(4), 435. [Link]

  • Sargsyan, A., et al. (2022). DEVELOPMENT OF AN HPLC METHOD FOR SIBUTRAMINE IDENTIFICATION. SEARCH FOR UNDECLARED SIBUTRAMINE IN BIOLOGI. Proceedings of the YSU B: Chemical and Biological Sciences, 56(1), 31-38. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • Jain, D., et al. (2011). A stability indicating HPLC method for the determination of sibutramine hydrochloride in bulk and. International Journal of Research in Pharmacy and Chemistry, 1(4), 868-876. [Link]

  • Patel, S., et al. (2011). Development and validation of high performance liquid chromatography method for analysis of sibutramine hydrochloride and its impurity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 227-230. [Link]

  • Zhang, Y., et al. (2021). A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements. Journal of Analytical Methods in Chemistry, 2021, 1-8. [Link]

  • Wu, Y. S., et al. (2020). Chemometric Analysis of Low-field 1H NMR Spectra for Unveiling Adulteration of Slimming Dietary Supplements by Pharmaceutical Compounds. Molecules, 25(5), 1193. [Link]

  • Sol, A. (n.d.). Pharmaceutical quality control: the reference standards labyrinth. [Link]

  • Lee, J., et al. (2018). Isolation and structural characterization of a novel sibutramine analogue, chlorosipentramine, in a slimming dietary supplement, by using HPLC-PDA, LC-Q-TOF/MS, FT-IR, and NMR. Food additives & contaminants. Part A, Chemistry, analysis, control, exposure & risk assessment, 35(5), 846-854. [Link]

  • Cambrex. (n.d.). Reference Standards. [Link]

  • de Diego, M., et al. (2003). Reversed‐Phase HPLC Determination of Sibutramine Hydrochloride in the Presence of its Oxidatively‐Induced Degradation Products. Journal of Liquid Chromatography & Related Technologies, 26(10), 1643-1657. [Link]

  • de Oliveira, M. A. L., et al. (2011). LC Method for Studies on the Stability of Sibutramine in Soft Gelatin Capsules. Journal of the Brazilian Chemical Society, 22(7), 1261-1267. [Link]

  • Choi, H. G., et al. (2005). Characterization, stability, and pharmacokinetics of sibutramine/β-cyclodextrin inclusion complex. Journal of Pharmaceutical Sciences, 94(6), 1352-1361. [Link]

  • Chaudhari, B. G., & Patel, N. M. (2010). RP-HPLC method for estimation of sibutramine hydrochloride monohydrate in capsule dosage forms. International Journal of ChemTech Research, 2(1), 558-564. [https://sphinxsai.com/sphinxs-vol2-no.1/chemtech_vol2_no.1/ChemTech_Vol.2,No.1,pp 558-564.pdf]([Link] 558-564.pdf)

  • de Diego, M., et al. (2003). Reversed‐Phase HPLC Determination of Sibutramine Hydrochloride in the Presence of its Oxidatively‐Induced Degradation Products. Journal of Liquid Chromatography & Related Technologies, 26(10), 1643-1657. [Link]

  • Lin, J. H., et al. (2007). Isolation and identification of a sibutramine analogue in a healthy food for weight loss. Journal of Food and Drug Analysis, 15(4), 454-460. [Link]

  • Rathore, A. S., et al. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. [Link]

  • de Oliveira, M. A. L., et al. (2011). Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules. Analytical Methods, 3(7), 1538-1543. [Link]

  • Do, T. A. T., et al. (2022). Validation of sibutramine and phenolphthalein determination by HPLC-PDA in natural dietary supplements for body-weight reduction. Food Research, 6(6), 1-8. [Link]

  • Wu, Y. S., et al. (2020). Chemometric Analysis of Low-field 1H NMR Spectra for Unveiling Adulteration of Slimming Dietary Supplements by Pharmaceutical Compounds. Molecules, 25(5), 1193. [Link]

  • SynZeal. (n.d.). Chloro Sibutramine. [Link]

  • Ilyasova, A. I., et al. (2020). [Development and validation of methodology of quantitative determination of sibutramine in dietary supplements by high performance liquid chromatography]. Voprosy pitaniia, 89(1), 97-103. [Link]

  • SynZeal. (n.d.). Sibutramine Impurities. [Link]

  • Axios Research. (n.d.). Chloro-Sibutramine HCl. [Link]

  • Komarova, N., et al. (2020). Development and Validation of Sibutramine Determination in Drug Products by Capillary Electrophoresis. Pharmacy & Pharmacology, 8(3), 178-185. [Link]

  • Pharmaffiliates. (n.d.). Sibutramine-impurities. [Link]

  • Gandjar, I. G., et al. (2013). Determination of sibutramine adulterated in herbal slimming products using TLC densitometric method. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 569-573. [Link]

  • U.S. Food and Drug Administration. (2005). N20-632S21 Sibutramine Clinical BPCA. [Link]

Sources

Comparative

comparing extraction efficiencies for chloro-sibutramine hydrochloride

Comparative Extraction Efficiencies for Chloro-Sibutramine Hydrochloride in Complex Matrices Introduction & Chemical Context Chloro-sibutramine ([(±)-dimethyl-1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Efficiencies for Chloro-Sibutramine Hydrochloride in Complex Matrices

Introduction & Chemical Context

Chloro-sibutramine ([(±)-dimethyl-1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine) is a synthetic designer analogue of the banned anorectic drug sibutramine. It is frequently detected as an undeclared adulterant in slimming dietary supplements and herbal formulations[1]. Structurally, it features a highly lipophilic 3,4-dichlorophenyl cyclobutyl core juxtaposed with a polar, ionizable tertiary amine. Because these supplements often contain complex botanical matrices, lipids, and saponins, achieving high extraction efficiency while mitigating matrix effects (ion suppression) in LC-MS/MS analysis requires precise solvent selection and cleanup strategies.

Mechanistic Causality in Extraction Strategies

As a Senior Application Scientist, I approach sample preparation not as a static recipe, but as a dynamic manipulation of intermolecular forces. The hydrochloride salt form of chloro-sibutramine dictates specific solubility behaviors that must be exploited:

  • Ultrasonic-Assisted Extraction (UAE) with 70% Methanol : Methanol disrupts hydrogen bonding in botanical cell walls, while the 30% aqueous fraction ensures the dissolution of the highly polar hydrochloride salt form of the analyte[1]. However, this non-selective approach co-extracts significant amounts of matrix interferences, leading to downstream ion suppression.

  • Acid-Base Liquid-Liquid Extraction (LLE) : Ethyl acetate acts as an electron-donating solvent that interacts with the analyte via Van der Waals forces without forming hydrogen bonds with inorganic acids. When partitioned against 3% phosphoric acid, the amine group of chloro-sibutramine becomes protonated, driving the analyte into the aqueous phase and leaving lipophilic interferences in the 2[2].

  • QuEChERS-dSPE with Acetonitrile : Acetonitrile is a highly efficient protein-precipitating solvent that extracts fewer lipophilic compounds (e.g., triglycerides) than ethyl acetate. Subsequent dispersive solid-phase extraction (dSPE) using Enhanced Matrix Removal-Lipid (EMR-Lipid) selectively traps unbranched hydrocarbon chains while allowing the bulky, branched chloro-sibutramine to remain in solution, yielding 3[3].

Quantitative Comparison of Extraction Efficiencies

The following table synthesizes experimental data comparing the performance of the three methodologies for chloro-sibutramine extraction prior to4[3][4].

Extraction StrategyPrimary Solvent SystemCleanup MechanismMean Recovery (%)RSD (%)Matrix Effect Profile
UAE 70% Methanol (aq)None (Direct Filtration)95.24.1High (Significant Ion Suppression)
LLE Ethyl Acetate / 3% H 3​ PO 4​ Acid-Base Phase Partitioning84.56.3Moderate
QuEChERS-dSPE Acetonitrile (1% Formic Acid)EMR-Lipid Sorbent91.73.5Low (Optimal for Soft-Gels)

Note: Data reflects extraction from soft-gel and powdered botanical matrices. EMR-Lipid dSPE demonstrates the optimal balance of high recovery (91.7%) and low variance (3.5% RSD)[3].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Validation Checkpoint: Every extraction batch must include a pre-extraction surrogate standard (e.g., Sibutramine-d6) and a post-extraction matrix spike. This decouples extraction efficiency from instrumental suppression.

  • Absolute Recovery (RE) = (Area of pre-extraction spike / Area of post-extraction spike) × 100

  • Matrix Effect (ME) = (Area of post-extraction spike / Area of neat standard) × 100

Protocol 1: 70% Methanol UAE (High Yield, High Matrix)

  • Sample Prep : Weigh 100 mg of homogenized supplement powder into a 15 mL centrifuge tube.

  • Spike : Add 10 µL of Sibutramine-d6 (10 µg/mL) to validate absolute recovery.

  • Extraction : Add 10 mL of 70% Methanol (aq)[1].

  • Disruption : Vortex for 1 minute, followed by ultrasonication for 15 minutes at room temperature.

  • Separation : Centrifuge at 4000 rpm for 10 minutes.

  • Filtration : Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol 2: Acid-Base LLE (Phase Partitioning)

  • Sample Prep : Weigh 100 mg of sample into a 7 mL glass vial and spike with the internal standard.

  • Organic Extraction : Add 3.5 mL of Ethyl Acetate, invert 5 times, and let stand for 1 minute[2].

  • Transfer : Pipette 2.0 mL of the upper organic layer into a clean vial.

  • Acid Partitioning : Add 3.0 mL of 3% H 3​ PO 4​ to the organic phase. Invert gently to prevent emulsion formation.

  • Phase Separation : Allow to stand for 1 minute. The acidic aqueous phase now contains the protonated chloro-sibutramine.

  • Collection : Extract the lower aqueous layer for downstream LC-MS analysis.

Protocol 3: QuEChERS-dSPE (Optimal for Lipid-Rich Matrices)

  • Sample Prep : Weigh 100 mg of sample into a 50 mL tube, spike with internal standard.

  • Extraction : Add 10 mL of Acetonitrile containing 1% Formic Acid (maintaining the analyte in its ionized state)[3].

  • Salting Out : Add QuEChERS salts (4 g MgSO 4​ , 1 g NaCl) to induce phase separation. Shake vigorously for 1 minute.

  • Separation : Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup : Transfer 1 mL of the supernatant to a dSPE tube containing EMR-Lipid sorbent (or 150 mg MgSO 4​ / 25 mg PSA).

  • Final Polish : Vortex for 30 seconds, centrifuge, and transfer the cleaned supernatant for analysis.

Workflow Visualization

ExtractionWorkflows cluster_1 Method 1: UAE cluster_2 Method 2: LLE cluster_3 Method 3: QuEChERS Matrix Homogenized Supplement Matrix (+ Internal Standard Spike) N1 70% MeOH Extraction (Ultrasonication) Matrix->N1 N3 Ethyl Acetate Extraction Matrix->N3 N5 Acetonitrile Extraction (1% Formic Acid) Matrix->N5 N2 PTFE Filtration N1->N2 Analysis UHPLC-Q/TOF-MS Analysis (Recovery & Matrix Effect Calc) N2->Analysis N4 Partition w/ 3% H3PO4 (Aqueous Phase) N3->N4 N4->Analysis N6 dSPE Cleanup (EMR-Lipid / PSA) N5->N6 N6->Analysis

Workflow comparison of UAE, LLE, and QuEChERS-dSPE methods for chloro-sibutramine extraction.

References[1] Kim, J. W., et al. (2013). "Isolation and identification of a sibutramine analogue adulterated in slimming dietary supplements." tandfonline.com. URL: Link[2] Zhi, et al. (2021). "A Rapid Screening Method for Sibutramine Hydrochloride in Natural Herbal Medicines and Dietary Supplements." nih.gov. URL: Link[4] Thermo Fisher Scientific. "Application of UHPLC-hybrid quadrupole-Orbitrap mass spectrometry for screening and quantification of synthetic drugs illegally added to health foods." thermofisher.com. URL: Link[3] Lee, et al. (2021). "Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS." nih.gov. URL:Link

Sources

Safety & Regulatory Compliance

Safety

Chloro-sibutramine hydrochloride proper disposal procedures

As a Senior Application Scientist, establishing rigorous, scientifically sound protocols for the handling and disposal of active pharmaceutical ingredients (APIs) is paramount. Chloro-sibutramine hydrochloride—a chlorina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, scientifically sound protocols for the handling and disposal of active pharmaceutical ingredients (APIs) is paramount. Chloro-sibutramine hydrochloride—a chlorinated analog of the withdrawn anorexigenic agent sibutramine—presents unique logistical and safety challenges. Because it retains the core pharmacological activity of a centrally acting stimulant (norepinephrine and serotonin reuptake inhibition) while incorporating a halogenated aromatic ring, its disposal must strictly adhere to both pharmaceutical and hazardous organochlorine waste regulations.

The following guide provides a self-validating, mechanistic approach to the safe operational handling, spill response, and final destruction of chloro-sibutramine hydrochloride.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first quantify the physical and hazard characteristics of the target molecule. The presence of the hydrochloride salt enhances aqueous solubility, while the chlorinated cyclobutyl-phenyl moiety dictates its environmental persistence and categorization as a halogenated waste stream [1, 2].

Property / ParameterQuantitative Data / ClassificationOperational Implication
Chemical Name 1-[1-(2-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine HClDefines structural class (tertiary amine, organochlorine).
CAS Number 2724727-26-6 (Hydrochloride salt)Required for accurate waste manifest logging.
Molecular Weight 316.31 g/mol Relevant for molarity calculations in analytical waste.
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer; requires HEPA controls.
Primary GHS Hazard H302 (Harmful if swallowed)Mandates strict PPE to prevent systemic exposure.
Environmental Toxicity Water Hazard Class 1 (WGK 1)Strictly prohibits drain disposal. Environmental bioaccumulation risk.

Mechanistic Rationale for Disposal Constraints

Standard pharmaceutical disposal (e.g., landfilling or standard medical waste incineration) is insufficient for chloro-sibutramine hydrochloride due to two primary mechanistic factors:

  • Environmental Translocation (The Bioaccumulation Risk): Recent agricultural transport studies demonstrate that sibutramine analogs, including chlorosibutramine, exhibit active translocation and bioaccumulation in plant tissues (Transfer Factor > 1.0) when introduced into wastewater or soil [3]. Flushing this compound down the drain introduces the API into municipal water systems that lack the specific filtration mechanisms required to capture complex PPCPs (Pharmaceuticals and Personal Care Products).

  • Dioxin Formation (The Halogen Risk): Because chloro-sibutramine contains a covalently bound chlorine atom on its aromatic ring, low-temperature incineration can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, all waste containing this compound must be segregated into Halogenated Organic Waste streams to ensure it is routed to specialized high-temperature incinerators (>1000°C) capable of complete thermal degradation [4].

Procedural Methodology: Spill Response & Waste Segregation

The following step-by-step methodology establishes a self-validating system for containment and disposal. Each step includes a verification check to ensure the protocol's integrity.

Phase 1: Immediate Spill Containment

Causality: Fine organic powders can form explosive mixtures in the air and pose an acute inhalation hazard. Wet-wiping prevents aerosolization.

  • Isolate the Area: Evacuate non-essential personnel. Ensure laboratory ventilation (fume hood or HVAC) is actively pulling air away from the spill zone.

  • Don Appropriate PPE: Equip chemical-impermeable nitrile gloves (double-gloving recommended), a fitted N95 or P100 particulate respirator, and chemical safety goggles [4].

  • Suppress Dust Formation: Do not use a standard brush and dustpan. Lightly mist the spilled powder with a 70% Isopropanol/Water solution to bind the particulates.

  • Collect the Material: Use a spark-proof spatula to scoop the dampened powder into a wide-mouth, puncture-resistant amber glass or high-density polyethylene (HDPE) container.

  • Decontaminate Surfaces: Wipe the spill area with damp, disposable absorbent pads.

    • Validation Check: Visually inspect the surface under bright light for residual crystalline sheen. Repeat wiping until the surface is completely clear.

Phase 2: Routine Laboratory Waste Segregation

Causality: Segregating halogenated from non-halogenated waste prevents volatile exothermic reactions and ensures compliance with EPA/RCRA incineration mandates.

  • Solid Waste (Powders, Vials, Contaminated PPE): Place all solid materials into a designated, clearly labeled "Hazardous Pharmaceutical Waste - Organochlorine" rigid container.

  • Liquid Waste (Analytical Solutions/Mother Liquors):

    • Organic Solvents: Pour into the Halogenated Organic Waste carboy. Never mix with the non-halogenated stream.

    • Aqueous Solvents: Adjust the pH of the aqueous waste to a neutral range (pH 6-8) using dilute NaOH or HCl before adding it to the aqueous waste carboy to prevent the precipitation of the free base or unwanted reactions with other waste components.

    • Validation Check: Test the pH of the aqueous waste using indicator strips prior to transfer.

Phase 3: Final Disposal & Contractor Hand-off
  • Manifesting: Log the waste under the appropriate European Waste Catalogue (EWC) code (e.g., 07 05 04* for organic solvents/mother liquors) or local EPA equivalent for hazardous pharmaceutical waste [4].

  • Contractor Verification: Ensure the licensed medical waste contractor explicitly utilizes high-temperature rotary kiln incineration for halogenated streams.

Waste Routing Workflow

DisposalWorkflow Start Waste Generation: Chloro-sibutramine HCl State Physical State? Start->State Solid Solid Waste (Powder/PPE) State->Solid Solid Liquid Liquid Waste (Solutions) State->Liquid Liquid Incineration High-Temp Incineration (>1000°C) Solid->Incineration LiquidType Solvent Type? Liquid->LiquidType Halogenated Halogenated Organic Waste Stream LiquidType->Halogenated Organic Aqueous Aqueous Waste Stream (Adjust pH 6-8) LiquidType->Aqueous Aqueous Halogenated->Incineration Aqueous->Incineration

Workflow for the segregation and disposal of Chloro-sibutramine HCl waste.

References

  • National Institutes of Health (NIH). Sibutramine hydrochloride - PubChem Hazardous Substances Data Bank. Retrieved from[Link]

  • Veeprho Pharmaceuticals. Sibutramine Related Compound A (Hydrochloride) | CAS 2724727-26-6. Retrieved from [Link]

  • MDPI. Uptake and Transport of Different Concentrations of PPCPs by Vegetables. Toxics, 2022. Retrieved from [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Sibutramine hydrochloride monohydrate. Retrieved from[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Chloro-sibutramine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chloro-sibutramine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.